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  • Product: 1,8-Naphthyridine-2-carboximidamide hydrochloride
  • CAS: 1179360-28-1

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1,8-Naphthyridine-2-carboximidamide Hydrochloride: A Technical Guide for Drug Development

Executive Summary In the landscape of targeted oncology and medicinal chemistry, the 1,8-naphthyridine core has emerged as a highly privileged scaffold[1]. Specifically, 1,8-Naphthyridine-2-carboximidamide hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and medicinal chemistry, the 1,8-naphthyridine core has emerged as a highly privileged scaffold[1]. Specifically, 1,8-Naphthyridine-2-carboximidamide hydrochloride (CAS: 1179360-28-1) is a nitrogen-containing heterocyclic compound that has garnered significant attention for its ability to antagonize critical receptor tyrosine kinases (RTKs)[2],[3]. As a Senior Application Scientist, I have structured this guide to dissect the molecular dynamics of this compound, focusing primarily on its role as an inhibitor of the c-Met (Hepatocyte Growth Factor Receptor) signaling axis[3]. This document provides a deep dive into the compound's pharmacochemical profile, its mechanism of action, and the self-validating experimental workflows required to quantify its efficacy in preclinical drug development.

Pharmacochemical Profiling & Structural Rationalization

The biological activity of 1,8-Naphthyridine-2-carboximidamide hydrochloride is intrinsically linked to its unique structural topology. The compound consists of a bicyclic framework comprising two fused pyridine rings, functionalized with a carboximidamide group[2].

From a drug design perspective, the 1,8-naphthyridine core acts as a rigid, planar pharmacophore that excels at intercalating into the ATP-binding pockets of kinases[1],[4]. The carboximidamide moiety enhances the molecule's polarity and hydrogen-bonding capacity, allowing for highly specific interactions with the hinge region of the target kinase[2].

Quantitative Data Summary: Physicochemical & Pharmacological Properties

To facilitate lead optimization and assay design, the foundational properties of the compound and its optimized derivatives are summarized below.

Property / ParameterValue / DescriptionClinical Relevance
Molecular Formula C9H10ClN5[2]Determines stoichiometry for in vitro assay stock solutions.
Molecular Weight 208.65 g/mol [2]Highly favorable for cellular permeability (Lipinski's Rule of 5).
Polar Surface Area 75.65 Ų[2]Optimal for intracellular target engagement without trapping in membranes.
LogP 2.51590[2]Indicates balanced lipophilicity for oral bioavailability.
Primary Target c-Met Kinase[3]Implicated in tumor proliferation, angiogenesis, and metastasis[5],[6].
Representative IC50 (c-Met) ~11.77 nM (for optimized multi-target derivatives)[7]Demonstrates the high-affinity potential of the 1,8-naphthyridine scaffold.

Mechanism of Action: Target Dynamics and Signal Uncoupling

The primary mechanism of action for 1,8-naphthyridine-2-carboximidamide hydrochloride involves the targeted disruption of the HGF/c-Met signaling axis [3].

The c-Met/HGF Axis

Under normal physiological conditions, c-Met is a transmembrane tyrosine kinase activated exclusively by Hepatocyte Growth Factor (HGF)[5]. Upon HGF binding, c-Met undergoes dimerization and trans-autophosphorylation of specific tyrosine residues within its intracellular activation loop[6]. In various malignancies, this pathway is aberrantly reactivated, driving a program known as "invasive growth" which includes cell proliferation, scattering, and metastasis[5],[6].

ATP-Competitive Inhibition and Downstream Effects

1,8-Naphthyridine-2-carboximidamide hydrochloride functions as an ATP-competitive inhibitor[3],[4]. By occupying the ATP-binding site of the c-Met kinase domain, the compound sterically and electronically prevents the transfer of the terminal phosphate from ATP to the tyrosine residues of the receptor.

This proximal inhibition results in a profound uncoupling of downstream mitogenic and survival signaling cascades:

  • PI3K/AKT Pathway Blockade: Halts anti-apoptotic signals, thereby inducing programmed cell death (apoptosis) in tumor cells[7].

  • RAS/MAPK Pathway Blockade: Suppresses transcriptional programs required for cell cycle progression and proliferation[1],[4].

Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK Inhibitor 1,8-Naphthyridine-2- carboximidamide HCl Inhibitor->cMet Inhibits ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Proliferation->Apoptosis Blocks

Fig 1. c-Met signaling pathway disruption by 1,8-Naphthyridine-2-carboximidamide hydrochloride.

Self-Validating Experimental Workflows

To ensure scientific integrity, every assay utilized to evaluate this compound must be a self-validating system. This means incorporating internal controls that calculate the assay's dynamic range (e.g., Z'-factor) to distinguish true pharmacological inhibition from assay noise.

Protocol 1: In Vitro c-Met Kinase Inhibition Assay (HTRF)

Causality & Rationale: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than a standard ELISA. Heterocyclic compounds like naphthyridines can exhibit auto-fluorescence. HTRF utilizes a time delay before reading the emission, completely bypassing compound-induced background fluorescence and ensuring high-fidelity data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 1,8-Naphthyridine-2-carboximidamide hydrochloride in 100% anhydrous DMSO. Perform a 3-fold serial dilution to create a 10-point dose-response curve.

  • Enzyme Reaction: In a 384-well plate, combine recombinant human c-Met kinase domain, the compound dilutions, and a biotinylated tyrosine kinase substrate.

  • Self-Validation Controls: Include wells with DMSO only (Vehicle/Maximum Activity) and a known pan-kinase inhibitor like Staurosporine (Positive Control/Maximum Inhibition). A valid assay must yield a Z'-factor > 0.6.

  • Initiation: Initiate the reaction by adding ATP at a concentration equal to its Km value for c-Met. Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection reagents (Europium-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665).

  • Quantification: Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 620 nm. Calculate the IC50 using a 4-parameter logistic regression model.

Protocol 2: Cellular Target Engagement (Phospho-c-Met Western Blot)

Causality & Rationale: Demonstrating biochemical inhibition is insufficient; we must prove the compound penetrates the cell membrane and engages c-Met in a physiological environment. Serum starvation is critical here—it silences basal kinase activity, ensuring that any phosphorylation observed is strictly HGF-dependent[6].

Step-by-Step Methodology:

  • Cell Culture: Seed A549 (human lung carcinoma) cells in 6-well plates. Allow them to adhere for 24 hours.

  • Serum Starvation: Wash cells with PBS and culture in serum-free media for 18 hours to synchronize the cell cycle and reduce basal c-Met phosphorylation.

  • Compound Pre-treatment: Treat cells with varying concentrations of 1,8-Naphthyridine-2-carboximidamide hydrochloride (e.g., 0.1 µM, 1 µM, 10 µM) for 2 hours.

  • Ligand Stimulation: Pulse the cells with 50 ng/mL of recombinant human HGF for exactly 10 minutes to induce acute c-Met auto-phosphorylation[5].

  • Lysis: Immediately place plates on ice, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Analysis: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific to total c-Met and phospho-c-Met (Tyr1234/1235).

Workflow Step1 1. Compound Preparation Step3 3. Inhibitor Treatment Step1->Step3 Step2 2. Cell Culture & Starvation Step2->Step3 Step4 4. HGF Stimulation Step3->Step4 Step5 5. Lysis & Extraction Step4->Step5 Step6 6. HTRF / Western Blot Step5->Step6

Fig 2. Self-validating experimental workflow for assessing c-Met kinase inhibition.

Conclusion

1,8-Naphthyridine-2-carboximidamide hydrochloride represents a highly versatile and structurally optimized tool in medicinal chemistry[2],[4]. By acting as an ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, it effectively uncouples the mitogenic and survival pathways that drive tumor progression[3],[6]. Through rigorous, self-validating biochemical and cellular assays, researchers can leverage this compound not only as a therapeutic lead but also as a critical pharmacological probe for dissecting RTK signaling networks.

References

  • Design, synthesis and anticancer evaluation of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 1,8-naphthyridine-3-carboxamide moiety as novel multi-target TKIs Source: PubMed (nih.gov) URL:[Link][7]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents Source: PubMed (nih.gov) URL:[Link][4]

  • The oleocanthal-based homovanillyl sinapate as a novel c-Met inhibitor Source: PMC (nih.gov) URL:[Link][6]

Sources

Exploratory

Pharmacokinetics of 1,8-Naphthyridine-2-carboximidamide Hydrochloride in Animal Models: A Technical Guide

Abstract The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif renowned for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of a novel derivative, 1,8-Naphthyridine-2-carboximidamide hydrochloride (referred to herein as 'NC-8HC'), in preclinical animal models. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established methodologies and expert insights into the design, execution, and interpretation of in vitro and in vivo pharmacokinetic studies. We will detail the causal relationships behind experimental choices, provide self-validating protocols, and present data in a clear, actionable format to guide the preclinical development of this promising new chemical entity (NCE).

Introduction: The Rationale for Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor pharmacokinetic (PK) properties being a primary cause of attrition.[3] Early and comprehensive assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is critical for success.[4][5] This guide focuses on NC-8HC, a novel compound featuring the 1,8-naphthyridine core. Derivatives of this scaffold have been explored for numerous therapeutic applications.[6][7][8] Understanding the in vivo behavior of NC-8HC is paramount to optimizing its therapeutic potential, establishing a safe and effective dosing regimen, and ensuring it can reach its biological target in sufficient concentrations.[9][10]

This guide will provide a robust framework for:

  • In Vitro ADME Assays: Initial screening to predict in vivo behavior.

  • In Vivo Pharmacokinetic Studies: Definitive characterization in relevant animal models.

  • Bioanalytical Method Validation: Ensuring data accuracy and reliability.

  • Data Interpretation: Translating raw data into meaningful pharmacokinetic parameters.

The overarching goal is to build a comprehensive data package that informs lead optimization, supports Investigational New Drug (IND) applications, and de-risks the progression into clinical development.[10][11]

Phase 1: In Vitro Characterization of ADME Properties

Before committing to costly and complex animal studies, a panel of in vitro assays provides crucial early insights into the potential PK liabilities of NC-8HC.[5] These assays evaluate the compound's intrinsic properties that govern its in vivo fate.

Metabolic Stability Assessment

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[12] A compound that is too rapidly metabolized will have a short half-life and low bioavailability, making it difficult to maintain therapeutic concentrations.

Protocol: Liver Microsomal Stability Assay [13][14]

This assay measures the rate of disappearance of NC-8HC when incubated with liver microsomes, which are rich in Phase I cytochrome P450 (CYP450) enzymes.[13]

Objective: To determine the in vitro intrinsic clearance (CLint) of NC-8HC.

Methodology:

  • Preparation: Pooled liver microsomes (from human, rat, or mouse) are thawed and diluted to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[14]

  • Incubation: NC-8HC is added to the microsome suspension at a final concentration of 1 µM.[14]

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH (final concentration 1 mM).[14]

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[13]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold "quench" solution, typically acetonitrile containing an internal standard (IS).[14]

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of NC-8HC.[12]

Data Analysis: The percentage of NC-8HC remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and the intrinsic clearance.

Causality: A high rate of disappearance (low stability) suggests that the compound is likely to be rapidly cleared in vivo, potentially leading to poor oral bioavailability and requiring frequent dosing. This information guides medicinal chemists in modifying the structure to block metabolic "hotspots."

Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin.[15] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to tissues and be cleared.[9][16] Therefore, determining the fraction of NC-8HC bound to plasma proteins is essential.[17]

Protocol: Rapid Equilibrium Dialysis (RED) Assay [9][16]

The RED method is a widely accepted and reliable technique for assessing plasma protein binding.

Objective: To determine the percentage of NC-8HC bound to plasma proteins.

Methodology:

  • Device Setup: A RED device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.

  • Sample Addition: NC-8HC is spiked into plasma (human, rat, or mouse) and added to one chamber (the plasma chamber).[16]

  • Buffer Addition: Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the buffer chamber).[9]

  • Equilibration: The device is sealed and incubated at 37°C with gentle shaking for approximately 4 hours to allow the unbound drug to equilibrate across the membrane.[9]

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.[16]

  • Matrix Matching & Analysis: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure the samples are in a comparable matrix ("matrix matching"). Proteins are then precipitated, and the concentration of NC-8HC in both chambers is determined by LC-MS/MS.[9]

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. % Unbound = (Concentration_buffer / Concentration_plasma) * 100

Causality: High plasma protein binding (>99%) can limit the therapeutic efficacy of a drug as only a small fraction is free to exert its effect.[17] It can also affect drug clearance and volume of distribution. This data is crucial for interpreting in vivo results and for building pharmacokinetic/pharmacodynamic (PK/PD) models.

Table 1: Hypothetical In Vitro ADME Data for NC-8HC

ParameterSpeciesValueInterpretation
Microsomal Half-life (t½) Human45 minModerate Stability
Rat25 minHigher turnover in rats
Plasma Protein Binding (% Bound) Human85%Moderately Bound
Rat82%Similar to human

Phase 2: In Vivo Pharmacokinetic Characterization

Following promising in vitro results, in vivo studies in animal models (typically rats or mice) are conducted to understand how NC-8HC behaves in a whole organism.[11] These studies provide definitive data on key PK parameters like clearance, volume of distribution, half-life, and bioavailability.[4][18]

Study Design and Execution

A robust in vivo PK study requires careful planning of the animal model, dose selection, route of administration, and sampling schedule.[19]

Workflow: In Vivo Pharmacokinetic Study in Rats

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing Phase cluster_post Post-Dosing Phase acclimatization Animal Acclimatization (≥3 days) fasting Overnight Fasting (12 hours)[19] acclimatization->fasting catheterization Jugular Vein Cannulation (for serial blood sampling) fasting->catheterization iv_admin Intravenous (IV) Bolus (e.g., 1 mg/kg)[21] via tail vein po_admin Oral (PO) Gavage (e.g., 10 mg/kg)[19] via oral gavage sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_admin->sampling po_admin->sampling processing Plasma Isolation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Bioanalysis[22] storage->analysis

Protocol: Intravenous (IV) and Oral (PO) Administration in Rats

Objective: To determine the absolute bioavailability and other key PK parameters of NC-8HC.

Animal Model: Male Sprague-Dawley rats (n=4 per group) are commonly used.[19]

Dosing:

  • IV Group: A single bolus dose (e.g., 1-2 mg/kg) of NC-8HC, dissolved in a suitable vehicle (e.g., saline with 5% DMSO), is administered via the tail vein.[20][21] The IV route ensures 100% of the drug enters systemic circulation, serving as the benchmark for bioavailability.[21]

  • PO Group: A single dose (e.g., 5-10 mg/kg) of NC-8HC, formulated as a solution or suspension, is administered by oral gavage.[18][21]

Blood Sampling:

  • Blood samples (~0.2 mL) are collected from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[19]

  • Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

Sample Processing:

  • Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

  • The resulting plasma supernatant is transferred to clean tubes and stored at -80°C pending analysis.

Bioanalytical Method: LC-MS/MS

The accurate quantification of NC-8HC in plasma samples is the cornerstone of any PK study.[22] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and robustness.[23][24]

Protocol: Plasma Sample Analysis using LC-MS/MS

Objective: To accurately quantify NC-8HC concentrations in plasma samples.

1. Sample Preparation (Protein Precipitation): [22]

  • To a 50 µL aliquot of plasma, add 200 µL of cold acetonitrile containing a suitable internal standard (IS). The IS is a molecule with similar physicochemical properties to the analyte, used to correct for variability during sample processing and analysis.

  • Vortex the mixture vigorously to precipitate plasma proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.[22]

  • Transfer the clear supernatant to a new plate or vial for injection into the LC-MS/MS system.

2. Chromatographic Separation (LC):

  • Column: A reverse-phase C18 column is typically used for separation.[22][25]

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid, is used to elute the analyte and separate it from other matrix components.[24]

3. Detection (MS/MS):

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is common for nitrogen-containing compounds like NC-8HC.

  • Monitoring: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both NC-8HC and the IS, ensuring high selectivity and minimizing interference from the plasma matrix.[22][25]

4. Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure linearity, accuracy, precision, selectivity, and stability.[22][24]

Data Analysis and Interpretation

The plasma concentration-time data obtained from the in vivo study are analyzed using non-compartmental analysis (NCA) to derive key pharmacokinetic parameters.[18]

Pharmacokinetic Parameter Calculation Workflow

G cluster_iv IV Data Analysis cluster_po Oral Data Analysis data_in Plasma Concentration vs. Time Data auc_iv AUC(0-inf)iv data_in->auc_iv t_half_iv Half-life (t½) data_in->t_half_iv cmax Cmax data_in->cmax tmax Tmax data_in->tmax auc_po AUC(0-inf)po data_in->auc_po t_half_po Half-life (t½) data_in->t_half_po cl Clearance (CL) = Dose_iv / AUC_iv auc_iv->cl vss Volume of Distribution (Vss) = CL * MRT_iv auc_iv->vss auc_iv->t_half_iv bioavailability Absolute Bioavailability (F%) = (AUC_po / AUC_iv) * (Dose_iv / Dose_po) * 100 auc_iv->bioavailability cl->vss mrt_iv Mean Residence Time (MRT)iv auc_po->bioavailability

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterSymbolDescriptionSignificance
Maximum Concentration CmaxThe highest observed concentration of the drug in plasma after oral administration.[20]Indicates the rate and extent of absorption. High Cmax may be associated with efficacy but also potential toxicity.
Time to Cmax TmaxThe time at which Cmax is reached.[18]Reflects the speed of drug absorption.
Area Under the Curve AUCThe total drug exposure over time. Calculated for both IV and PO routes.[18][20]A fundamental measure of the extent of systemic drug exposure.
Clearance CLThe volume of plasma cleared of the drug per unit of time.[18][20]Indicates the efficiency of drug elimination from the body.
Volume of Distribution Vd or VssThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[20]Reflects the extent of drug distribution into tissues. A large Vd suggests extensive tissue distribution.
Elimination Half-life The time required for the drug concentration in the plasma to decrease by half.[18][20]Determines the dosing interval and the time to reach steady-state.
Absolute Bioavailability F%The fraction of the orally administered dose that reaches systemic circulation unchanged.[18][20]A critical parameter for determining the oral dose. Low bioavailability may necessitate higher doses or alternative formulations.

Conclusion and Future Directions

This guide has outlined a comprehensive, integrated strategy for characterizing the pharmacokinetics of 1,8-Naphthyridine-2-carboximidamide hydrochloride. By systematically progressing from in vitro ADME assays to in vivo animal studies, researchers can build a robust data package that elucidates the compound's behavior.[5] The hypothetical data presented suggests that NC-8HC is a moderately stable and moderately protein-bound compound. The subsequent in vivo study in rats would provide the definitive data on its clearance, distribution, and oral bioavailability, which are critical for making informed decisions in the drug development process.[4]

The results from these studies will be pivotal in guiding the next steps, which may include:

  • Lead Optimization: Modifying the chemical structure to improve PK properties (e.g., increase metabolic stability or modulate protein binding).

  • Dose Prediction: Using the derived PK parameters to predict human doses and dosing regimens.

  • Toxicology Studies: Informing the design of safety and toxicology studies by understanding drug exposure levels.

Ultimately, a thorough understanding of pharmacokinetics is not merely a regulatory requirement but a fundamental scientific necessity for developing safe and effective medicines.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Visikol. (2022, November 3). Plasma Protein Binding Assay.
  • Sigma-Aldrich. (n.d.). BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Domainex. (n.d.). Plasma Protein Binding Assay.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • protocols.io. (2025, August 3). In-vitro plasma protein binding.
  • (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Prisys Biotechnology. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies.
  • Liu, Y., et al. (2022, June 2). Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration. PMC.
  • (n.d.). Role of preclinical pharmacokinetics in New Chemical Entity (NCE) development: A review.
  • PubMed. (2004, October 15). Intravenous pharmacokinetics, oral bioavailability and dose proportionality of ragaglitazar, a novel PPAR-dual activator in rats.
  • Lesher, G. Y., et al. (n.d.). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry - ACS Publications.
  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • (2003). Computational Approaches in Preclinical Studies on Drug Discovery and Development.
  • Turner, P. V., et al. (n.d.). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC.
  • Prime Scholars. (n.d.). Drug Development Based on New Chemical Entities.
  • Al-Majdoub, Z. M., et al. (n.d.). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. PMC.
  • Tonetti, I., et al. (1976, March). 1,8-naphthyridine derivatives: synthesis and pharmacological evaluation of beta-receptor blocking activity. PubMed.
  • Siddiqui, A. A., et al. (2002, June 15). Synthesis and Pharmacological Activities of 1,8-naphthyridine Derivatives. PubMed.
  • Bano, S., et al. (2015, December 15). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.
  • van de Merbel, N. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs.
  • ResearchGate. (2015, October 10). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • ACS Publications. (n.d.). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
  • Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup.
  • Ashdin Publishing. (n.d.). Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib.

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Foundational

1,8-Naphthyridine-2-carboximidamide hydrochloride in vitro binding affinity studies

An In-Depth Technical Guide to In Vitro Binding Affinity Studies of 1,8-Naphthyridine-2-carboximidamide hydrochloride Prepared by: A Senior Application Scientist Foreword: From Privileged Scaffold to Precise Measurement...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Vitro Binding Affinity Studies of 1,8-Naphthyridine-2-carboximidamide hydrochloride

Prepared by: A Senior Application Scientist

Foreword: From Privileged Scaffold to Precise Measurement

The 1,8-naphthyridine core is a well-regarded "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, from antibacterial to anticancer agents.[1][2][3] This guide focuses on a specific derivative, 1,8-Naphthyridine-2-carboximidamide hydrochloride , a molecule whose chemical architecture—particularly the basic carboximidamide group—suggests a high potential for targeted molecular interactions.[4][5]

In drug discovery, a compound is only as promising as our ability to characterize its interactions. In vitro binding affinity studies are the cornerstone of this characterization, providing the fundamental data that drives lead optimization, elucidates mechanism of action, and builds the foundation for successful therapeutic development.[6][7] This document is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices. We will explore how to select the right assay for the right question and how to generate robust, self-validating data that can be trusted to guide critical project decisions.

Based on the structure of our lead compound, we will ground our exploration in two highly relevant target classes: serine proteases , such as urokinase-type plasminogen activator (uPA), where the carboximidamide can form key salt-bridge interactions, and protein kinases like c-Met, another putative target for this scaffold.[4][5][8]

Chapter 1: The Language of Molecular Interactions: Foundational Principles

Before we can measure binding, we must understand its language. The interaction between a ligand (our compound) and its target protein is not a simple on/off switch but a dynamic equilibrium described by precise thermodynamic and kinetic parameters. A comprehensive understanding of these values is what separates routine screening from insightful drug design.[9][10]

  • Affinity (Kd): The equilibrium dissociation constant, Kd, is the most common measure of affinity. It represents the concentration of ligand at which 50% of the target protein is occupied at equilibrium. A lower Kd signifies a higher affinity. It is directly related to the change in Gibbs free energy (ΔG).

  • Thermodynamics (ΔG, ΔH, ΔS): Binding events are governed by the fundamental thermodynamic equation: ΔG = ΔH - TΔS .

    • Gibbs Free Energy (ΔG): The overall energy change of the binding event, determining its spontaneity.

    • Enthalpy (ΔH): The change in heat upon binding, reflecting the formation and breaking of bonds (e.g., hydrogen bonds, van der Waals forces).[11]

    • Entropy (TΔS): The change in the system's disorder, often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).[9] Dissecting whether a compound's affinity is enthalpy-driven or entropy-driven provides critical insights for rational drug design and lead optimization.[10]

  • Kinetics (k_on, k_off): These are the rate constants for the association (k_on) and dissociation (k_off) of the ligand and target. The affinity constant Kd is the ratio of these rates (k_off/k_on). Two compounds can have the same Kd but vastly different kinetic profiles. A compound with a slow k_off, for instance, will have a long residence time on its target, which can lead to a more durable pharmacological effect.

G cluster_0 Thermodynamic Drivers of Binding Affinity G ΔG Gibbs Free Energy (Affinity) H ΔH Enthalpy (Bonding Energy) H->G = S TΔS Entropy (Disorder/Hydrophobic Effect) S->G -

Caption: The relationship between Gibbs free energy, enthalpy, and entropy.

Chapter 2: Strategic Assay Selection: A Decision-Making Framework

No single assay can answer every question. The experienced scientist chooses their tools strategically based on the target, the available reagents, and the specific information required. The goal is to build a complementary dataset using orthogonal methods, where different techniques validate and enrich one another.

Key Decision Factors:

  • Nature of the Target: Is it a soluble enzyme (kinase, protease) or a membrane-bound receptor? This dictates the required preparation (e.g., purified protein vs. cell membranes).[12]

  • Information Required: Do you need simple affinity ranking (Ki/IC₅₀), a full thermodynamic profile (ITC), or real-time kinetics (SPR)?

  • Reagent Availability: Do you have access to a high-purity protein? Is a labeled version of a known ligand (radiolabeled or fluorescent) available or feasible to synthesize?

  • Throughput: Are you screening a large library or performing a detailed characterization of a few lead compounds?

G Start Start: Characterize Binding of 1,8-Naphthyridine Derivative Q1 Need Full Thermodynamic Profile (ΔH, ΔS) for SAR? Start->Q1 Q2 Need Real-Time Kinetics (kon, koff)? Q1->Q2 No ITC Isothermal Titration Calorimetry (ITC) Q1->ITC Yes Q3 Labeled Competitor Available? Q2->Q3 No SPR Surface Plasmon Resonance (SPR) Q2->SPR Yes Radio Radioligand Binding Assay Q3->Radio Yes (Radiolabel) FP Fluorescence Polarization (FP) Q3->FP Yes (Fluorophore) End Proceed to Functional Assays Q3->End No (Consider label-free methods like SPR) ITC->End SPR->End Radio->End FP->End

Caption: A workflow for selecting the appropriate binding assay.

Chapter 3: Case Study I: Targeting the Serine Protease uPA

Rationale: The positively charged carboximidamide moiety of our compound makes it a prime candidate to interact with the negatively charged aspartate residue (Asp189) in the S1 specificity pocket of trypsin-like serine proteases such as uPA.[5] uPA is a well-validated cancer target, involved in tumor invasion and metastasis.[8][13][14]

Method 1: Radioligand Competition Binding Assay

Expertise & Experience: This is the classic gold-standard for determining the affinity of an unlabeled compound.[12] By measuring how effectively our compound competes with a known radiolabeled ligand, we can accurately determine its inhibition constant (Ki). The filtration method is robust and physically separates bound from free radioligand.[15][16]

  • Target Preparation (Cell Membranes):

    • Culture cells overexpressing human uPA receptor (uPAR) to which uPA binds.

    • Harvest and wash cells in ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[16]

    • Homogenize the suspension using a Dounce or polytron homogenizer.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.[16]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a suitable binding buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[16]

  • Assay Execution:

    • Set up a 96-well plate. For each data point (in triplicate), prepare wells for:

      • Total Binding: Membranes + Radioligand + Vehicle.

      • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, unlabeled uPA inhibitor (e.g., amiloride).[8]

      • Competition: Membranes + Radioligand + varying concentrations of 1,8-Naphthyridine-2-carboximidamide hydrochloride.

    • To each well, add 50 µL of the test compound solution, 150 µL of the membrane suspension (e.g., 50-100 µg protein), and 50 µL of the radioligand (e.g., ³H-labeled uPA-specific inhibitor) at a concentration near its Kd.[15]

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[15]

  • Termination and Detection:

    • Pre-soak a glass fiber filter mat (e.g., GF/C) in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.[16]

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through the filter mat using a cell harvester.[17]

    • Wash each filter disc 3-4 times with ice-cold wash buffer to remove unbound radioligand.[17]

    • Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.[15]

  • Data Analysis (Self-Validation):

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Calculate the Ki using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16] This calculation ensures the result is independent of the radioligand concentration used.

G P1 Prepare Reagents: Membranes, Radioligand, Test Compound P2 Incubate in 96-well Plate (Total, NSB, Competition) P1->P2 P3 Terminate via Rapid Vacuum Filtration P2->P3 P4 Wash Filters to Remove Unbound Ligand P3->P4 P5 Measure Radioactivity (Scintillation Counting) P4->P5 P6 Data Analysis: Calculate IC50 -> Ki P5->P6

Caption: Workflow for a radioligand filtration binding assay.

CompoundTargetRadioligandIC₅₀ (nM)Kᵢ (nM)
1,8-Naphthyridine-2-carboximidamide HCluPA[³H]-Amiloride8542
Amiloride (Control)uPA[³H]-Amiloride5025

Chapter 4: Case Study II: Targeting the Protein Kinase c-Met

Rationale: The 1,8-naphthyridine scaffold has been explicitly linked to the inhibition of kinases like c-Met, a receptor tyrosine kinase often dysregulated in cancer.[4] Characterizing this interaction requires techniques well-suited for soluble, purified proteins.

Method 1: Fluorescence Polarization (FP) Assay

Expertise & Experience: FP is a powerful homogenous (mix-and-read) assay ideal for studying small molecule-protein interactions in solution.[18][19] It relies on a fundamental principle: a small, fluorescently-labeled molecule (tracer) tumbles rapidly in solution, depolarizing emitted light. When bound to a large protein, its tumbling slows dramatically, and the emitted light remains more polarized.[18] Our unlabeled compound will compete with the tracer, causing a decrease in polarization. This method is highly amenable to high-throughput screening (HTS).

  • Assay Development & Optimization (Trustworthiness):

    • Reagents: Purified recombinant c-Met kinase domain, a fluorescently-labeled tracer (a known c-Met inhibitor derivatized with a fluorophore like fluorescein), and the test compound.

    • Tracer Concentration: Determine the lowest concentration of tracer that gives a robust signal (e.g., 3-5 times background). The tracer concentration should ideally be at or below the Kd of its interaction with the protein to ensure assay sensitivity.[20]

    • Protein Titration: Titrate the c-Met protein against the fixed concentration of tracer to determine the concentration of protein that yields a sufficient assay window (a large change in millipolarization, mP, between free and bound tracer) and binds ~50-80% of the tracer.[21]

  • Assay Execution:

    • In a 384-well, low-binding black plate, add the test compound (1,8-Naphthyridine-2-carboximidamide HCl) across a range of concentrations.[21]

    • Add a pre-mixed solution of c-Met and the fluorescent tracer at their predetermined optimal concentrations.

    • Include controls:

      • Minimum Polarization (0% Inhibition): Tracer + Buffer only.

      • Maximum Polarization (100% Inhibition): Tracer + c-Met + Vehicle.

    • Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.[21]

  • Detection and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader, using appropriate excitation and emission filters for the chosen fluorophore.[21]

    • The instrument measures the intensity of emitted light parallel (I_parallel) and perpendicular (I_perpendicular) to the plane of polarized excitation light and calculates the polarization (P) or millipolarization (mP).

    • Plot the mP values against the log concentration of the test compound and fit to a sigmoidal curve to determine the IC₅₀.

G cluster_0 Low Polarization cluster_1 High Polarization Tracer_Free Tracer Tracer_Free->Tracer_Free Tumbles Rapidly Protein c-Met Kinase Tracer_Bound Tracer Protein->Tracer_Bound Tumbles Slowly

Caption: The principle of Fluorescence Polarization (FP).

Method 2: Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a premier label-free technology for detailed interaction analysis.[22] It not only provides the affinity (Kd) but also the individual kinetic rate constants (k_on and k_off), offering deeper insight into the binding mechanism.[23][24] This is invaluable for SAR studies, as chemical modifications can independently affect association or dissociation rates.

  • Immobilization:

    • Select a sensor chip (e.g., a CM5 chip for amine coupling).

    • Covalently immobilize the purified c-Met kinase onto the chip surface in one flow cell.

    • A second flow cell is activated and blocked without protein to serve as a reference channel, a critical step for self-validation by subtracting bulk refractive index changes and non-specific binding.[24]

  • Assay Execution:

    • Prepare a dilution series of 1,8-Naphthyridine-2-carboximidamide hydrochloride in a suitable running buffer.

    • Inject the compound solutions (analyte) over both the target and reference flow cells at a constant flow rate. Start with the lowest concentration and move to the highest.

    • Each injection cycle consists of:

      • Association Phase: Analyte flows over the surface, and binding is observed in real-time as an increase in Response Units (RU).

      • Dissociation Phase: Running buffer flows over the surface, and the dissociation of the compound is monitored as a decrease in RU.

      • Regeneration Step (if needed): A specific solution is injected to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The reference channel data is subtracted from the target channel data to yield the specific binding sensorgram.

    • These sensorgrams are globally fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting process simultaneously calculates the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd = k_off/k_on).[23]

CompoundTargetk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_d (nM)
1,8-Naphthyridine-2-carboximidamide HClc-Met2.5 x 10⁵5.0 x 10⁻³20
Known Inhibitor (Control)c-Met5.0 x 10⁵2.5 x 10⁻³5

Chapter 5: Synthesis, Interpretation, and the Path Forward

The true power of this multi-assay approach lies in data synthesis. If the Ki from a radioligand assay, the IC₅₀ from an FP screen, and the Kd from an SPR run all yield values in a similar range (e.g., 20-50 nM), it builds tremendous confidence in the result. Discrepancies, on the other hand, can be equally informative, pointing to potential assay artifacts or complex binding mechanisms that require further investigation.

This robust, validated binding data is the bedrock of the entire drug discovery cascade. It allows for:

  • Confident Structure-Activity Relationship (SAR) Studies: Correlate specific chemical modifications to the naphthyridine scaffold with changes in affinity and kinetics.[9]

  • Selective Profiling: Test the compound against a panel of related kinases and proteases to determine its selectivity profile, a key predictor of potential off-target effects.

  • Informing Functional Assays: The measured Kd provides a target concentration for subsequent cell-based assays (e.g., enzyme activity, signaling pathway inhibition), ensuring that observed cellular effects are relevant to target engagement.

Conclusion

Characterizing the in vitro binding affinity of a promising compound like 1,8-Naphthyridine-2-carboximidamide hydrochloride is a foundational step in its journey from a chemical entity to a potential therapeutic. By strategically selecting from a suite of orthogonal, high-fidelity techniques such as radioligand binding, FP, and SPR, and by understanding the scientific principles that underpin each method, researchers can generate the high-quality, reliable data necessary to drive drug discovery projects forward with confidence and precision.

References

  • Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Available from: [Link]

  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. (2022, January 6). PMC. Available from: [Link]

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Available from: [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Available from: [Link]

  • Cytiva. Biacore SPR for small-molecule discovery. Available from: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Radioligand binding assays. Bio-protocol. Available from: [Link]

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available from: [Link]

  • Identification of a novel inhibitor of urokinase-type plasminogen activator. (2007). AACR Journals. Available from: [Link]

  • Creative Biolabs. Isothermal Titration Calorimetry (ITC). Available from: [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). Portland Press. Available from: [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). Available from: [Link]

  • Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. (2022, April 28). PMC. Available from: [Link]

  • Urokinase. Wikipedia. Available from: [Link]

  • Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives. (2026, March 19). Available from: [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. (2010, August 4). MDPI. Available from: [Link]

  • Radioligand binding methods: practical guide and tips. (1995). PubMed. Available from: [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2019). PubMed. Available from: [Link]

  • Identification of a novel inhibitor of urokinase-type plasminogen activator. (2007, April 15). PubMed. Available from: [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available from: [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. (2021, December 6). MDPI. Available from: [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021, July 14). PubMed. Available from: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Available from: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021). PMC. Available from: [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019, November). ResearchGate. Available from: [Link]

  • BMG LABTECH. Binding Assays. Available from: [Link]

  • Assays for direct binding of small molecules and proteins. ResearchGate. Available from: [Link]

  • Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. (2022, January 17). PubMed. Available from: [Link]

  • A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. (2021, March 3). PubMed. Available from: [Link]

  • A Guide to Simple and Informative Binding Assays. (2017, October 13). Molecular Biology of the Cell (MBoC). Available from: [Link]

  • In vitro isolation of small-molecule-binding aptamers with intrinsic dye-displacement functionality. (2018, January 19). Nucleic Acids Research | Oxford Academic. Available from: [Link]

  • Synthesis of 1,8-naphthyridine-2-carboxamide derivatives. ResearchGate. Available from: [Link]

  • Antioxidant and Antimicrobial Potential of 1,8-Naphthyridine Based Scaffolds: Design, Synthesis and in Silico Simulation Studies within Topoisomerase II. (2024, June 15). PubMed. Available from: [Link]

  • Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. PMC. Available from: [Link]

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Sources

Exploratory

Profiling the Toxicity of 1,8-Naphthyridine-2-carboximidamide hydrochloride in Primary Cell Lines: An In-depth Technical Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the toxicity profile of the novel compound, 1,8-Naphthyridine-2-carboximidamide hydrochloride, usi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the toxicity profile of the novel compound, 1,8-Naphthyridine-2-carboximidamide hydrochloride, using primary human cell lines. While direct toxicological data for this specific molecule is not extensively published, the broader class of 1,8-naphthyridine derivatives is known for a wide spectrum of biological activities, ranging from anticancer to anti-inflammatory effects.[1][2][3][4][5][6] This inherent bioactivity necessitates a thorough and mechanistically-informed approach to toxicity assessment, particularly in translational models such as primary cells.

This document will guide you through the rationale for experimental design, provide detailed, field-tested protocols for key assays, and offer insights into data interpretation to construct a robust toxicity profile.

Introduction to the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological properties.[5][6] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[4][7][8] A notable mechanism of action for some 1,8-naphthyridine derivatives is the inhibition of topoisomerase II, an enzyme critical for DNA replication, which explains the cytotoxic effects observed in rapidly proliferating cancer cells.[2][9][10] Given this background, it is plausible that 1,8-Naphthyridine-2-carboximidamide hydrochloride may exhibit cytotoxic or cytostatic effects, which must be characterized in non-cancerous, physiologically relevant cell types to understand its potential for off-target toxicity.

The Central Role of Primary Cells in Predictive Toxicology

To accurately predict human response, in vitro models must closely mimic in vivo physiology. Primary human cells are considered the gold standard for such studies because they retain the metabolic and functional characteristics of their tissue of origin.[11][12][13][14] Unlike immortalized cell lines, which can undergo significant genetic and phenotypic changes, primary cells provide a more physiologically relevant system for evaluating compound-induced toxicity.[13]

For a systemic toxicity assessment of a novel compound, this guide will focus on two of the most critical organ-specific primary cell types:

  • Primary Human Hepatocytes (PHH): The liver is the primary site of drug metabolism and is a frequent target for drug-induced toxicity.[15] PHH express a full complement of drug-metabolizing enzymes (e.g., cytochrome P450s) and transporters, making them indispensable for studying hepatotoxicity.[12][14]

  • Primary Human Renal Proximal Tubule Epithelial Cells (RPTEC): The kidney, particularly the proximal tubule, is crucial for drug excretion and is susceptible to nephrotoxicity due to the high concentrations of xenobiotics it is exposed to.[16][17] RPTECs are essential for assessing a compound's potential for drug-induced kidney injury.[18][19][20]

A panel of primary cells representing other major organ systems, such as cardiomyocytes and peripheral blood mononuclear cells (PBMCs), can also be included for a more comprehensive safety assessment.[21]

A Tiered Strategy for Toxicity Assessment

A logical, tiered approach is recommended to build a comprehensive toxicity profile. This begins with broad assessments of cell health and progresses to more specific assays to elucidate the mechanism of any observed toxicity.

Toxicity_Assessment_Workflow cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Investigations A Dose-Response & Time-Course (Primary Hepatocytes & RPTEC) B Cell Viability Assay (MTT) (Metabolic Activity) A->B Expose cells C Cytotoxicity Assay (LDH) (Membrane Integrity) A->C Expose cells D Apoptosis vs. Necrosis (Annexin V / PI Staining) B->D If cytotoxic G Reactive Oxygen Species (ROS) Production B->G Assess oxidative stress H High-Content Imaging (Morphological Changes) B->H Detailed phenotyping C->D If cytotoxic C->G Assess oxidative stress C->H Detailed phenotyping E Caspase Activation Assay (Caspase-3/7) D->E If apoptotic F Mitochondrial Health Assay (Mitochondrial Membrane Potential) D->F Investigate intrinsic pathway D->G Assess oxidative stress D->H Detailed phenotyping E->F Investigate intrinsic pathway

Caption: A tiered workflow for assessing the toxicity of a novel compound in primary cells.

Experimental Protocols

The following section details the protocols for the core assays outlined in Tier 1 and Tier 2 of the assessment strategy.

Cell Culture and Compound Treatment

It is critical to follow the supplier's detailed protocols for thawing, plating, and maintaining primary cells, as they are more sensitive than cell lines.[11]

  • Cell Seeding: Plate primary hepatocytes or RPTECs in collagen-coated 96-well plates at the density recommended by the supplier. Allow cells to adhere and form a confluent monolayer (typically 24-48 hours).

  • Compound Preparation: Prepare a stock solution of 1,8-Naphthyridine-2-carboximidamide hydrochloride in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions in the appropriate cell culture medium to create a range of final concentrations for treatment. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the seeding medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls (medium with the same percentage of solvent) and untreated controls.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

Tier 1: Primary Cytotoxicity Assays

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[22][23] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22]

Protocol:

  • Following the treatment incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.[22][24]

  • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[25]

  • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[25]

  • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[22] A reference wavelength of >650 nm can be used to subtract background noise.[22]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of the stable cytosolic enzyme LDH from cells with damaged plasma membranes.[26][27]

Protocol:

  • After the desired incubation period, carefully collect the cell culture supernatant from each well. If cells are adherent, you can centrifuge the plate at ~250 x g for 10 minutes to pellet any detached cells.

  • Transfer a portion of the supernatant (e.g., 10-50 µL) to a new 96-well plate.

  • Prepare a reaction mixture according to the manufacturer's instructions (e.g., from kits provided by Promega, Roche, or Abcam).[26]

  • Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.[28]

  • To calculate the percentage of cytotoxicity, you must include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[28][29]

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Tier 2: Mechanistic Assays

If significant cytotoxicity is observed in the Tier 1 assays, the following assays can help determine the mechanism of cell death.

Caspases-3 and -7 are key effector enzymes in the apoptotic pathway.[30][31] Their activation is a hallmark of apoptosis.[32] Luminescent or fluorescent assays provide a sensitive measure of their activity.

Protocol (using a luminescent "add-mix-measure" kit, e.g., Caspase-Glo® 3/7): [33]

  • After the treatment period, allow the 96-well plate containing the cells to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[34]

  • Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[34]

  • Mix gently by orbital shaking for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours.

  • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.[34][35]

Apoptosis_Pathway_Simplified A Toxic Insult (e.g., 1,8-Naphthyridine compound) B Mitochondrial Pathway (Intrinsic) A->B C Death Receptor Pathway (Extrinsic) A->C D Activation of Initiator Caspases (e.g., Caspase-9, Caspase-8) B->D C->D E Activation of Effector Caspases (Caspase-3, Caspase-7) D->E F Cleavage of Cellular Substrates (e.g., PARP) E->F G Apoptotic Cell Death (Membrane Blebbing, DNA Fragmentation) F->G

Caption: Simplified overview of the main apoptosis signaling pathways.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison of dose- and time-dependent effects.

Table 1: Example Data Summary for Cytotoxicity Assessment

Compound Concentration (µM)% Cell Viability (MTT, 24h)% Cytotoxicity (LDH, 24h)Caspase-3/7 Activity (RLU, 24h)
Vehicle Control100 ± 5.20 ± 2.11500 ± 210
0.198 ± 4.82.5 ± 1.51650 ± 180
185 ± 6.115.2 ± 3.34500 ± 350
1052 ± 7.548.9 ± 5.612500 ± 980
10015 ± 3.385.1 ± 6.98500 ± 760 (pro-necrotic drop)

Data are represented as mean ± standard deviation.

Interpretation:

  • IC50/CC50 Values: From the dose-response curves of the MTT and LDH assays, calculate the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50). This provides a quantitative measure of the compound's potency.

  • Correlating Assay Results:

    • A decrease in MTT signal coupled with an increase in LDH release suggests cell death via necrosis or late-stage apoptosis where membrane integrity is compromised.

    • A decrease in MTT signal with a significant increase in caspase-3/7 activity, but with low LDH release (at earlier time points or lower concentrations), is indicative of apoptosis.[32]

  • Mechanism of Cell Death: The results from the suite of assays will help to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death), providing crucial insights into the compound's mechanism of toxicity.[36][37]

Conclusion

This guide outlines a robust, multi-tiered strategy for characterizing the toxicity profile of 1,8-Naphthyridine-2-carboximidamide hydrochloride in physiologically relevant primary human cell lines. By integrating assays that probe metabolic health, membrane integrity, and specific cell death pathways, researchers can generate a comprehensive dataset to inform on the compound's safety profile. This systematic approach, grounded in the use of gold-standard primary cell models, is essential for making informed decisions in the drug development pipeline.

References

  • Bioorganic & Medicinal Chemistry Letters. (2009, August 15). 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. Retrieved from [Link]

  • Taylor & Francis Online. (2009, April 21). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Retrieved from [Link]

  • Archiv der Pharmazie. (2009, October 15). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Retrieved from [Link]

  • Scientific.Net. (n.d.). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Hindawi. (2014, January 27). Synthesis of 1,8-Naphthyridine Derivatives under Ultrasound Irradiation and Cytotoxic Activity against HepG2 Cell Lines. Retrieved from [Link]

  • Frontiers in Physiology. (2017, March 7). 3D Proximal Tubule Tissues Recapitulate Key Aspects of Renal Physiology to Enable Nephrotoxicity Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro models for liver toxicity testing. Retrieved from [Link]

  • Boster Biological Technology. (2023, April 26). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]

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  • Archiv der Pharmazie. (2015, December 15). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Target Identification and Validation of 1,8-Naphthyridine-2-carboximidamide hydrochloride

Abstract Introduction: The 1,8-Naphthyridine Scaffold and the Subject Compound The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile synthesis and a wide spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The 1,8-Naphthyridine Scaffold and the Subject Compound

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile synthesis and a wide spectrum of biological activities.[3][4] Derivatives of this scaffold have been investigated for indications including cancer, infectious diseases, inflammation, and neurodegenerative disorders.[3][4] The broad bioactivity stems from the scaffold's ability to interact with a diverse range of protein targets, such as kinases, DNA topoisomerases, and components of critical signaling pathways.[5][6][7]

Our compound of interest, 1,8-Naphthyridine-2-carboximidamide hydrochloride , is a specific derivative within this class. Preliminary data on analogous structures suggest several potential mechanisms. For instance, some derivatives are known to inhibit c-Met kinase, a protein involved in cancer cell proliferation.[8] Others exhibit antimicrobial properties by inhibiting bacterial DNA gyrase and topoisomerase II or by modulating efflux pumps to enhance the efficacy of existing antibiotics.[5] Furthermore, a novel 1,8-naphthyridine-2-carboxamide derivative was recently shown to attenuate inflammatory responses by suppressing the TLR4/Myd88/NF-κB signaling pathway.[7][9]

Given this landscape, a systematic and unbiased approach is crucial to pinpoint the specific molecular target(s) driving the unique phenotype of 1,8-Naphthyridine-2-carboximidamide hydrochloride.

Strategic Framework: A Multi-Pronged Approach to Target Deconvolution

The process of identifying a drug's target, often termed "target deconvolution," is essential for understanding its mechanism of action and enabling rational drug design.[1][10] We advocate for a parallel, multi-pronged strategy that combines direct biochemical methods with indirect genetic approaches. This increases the probability of success and provides orthogonal lines of evidence for more robust validation.

Our strategic workflow is divided into three core phases:

  • Phase 1: Unbiased Target Discovery. Employing multiple, independent techniques to generate a list of potential protein targets.

  • Phase 2: Hit Triage and Candidate Prioritization. Integrating data from Phase 1 to identify high-confidence candidates.

  • Phase 3: Rigorous Target Validation. Confirming that modulation of the prioritized candidate(s) recapitulates the compound's biological effect.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Hit Triage cluster_2 Phase 3: Target Validation AC_MS Affinity Chromatography-MS Triage Data Integration & Candidate Prioritization AC_MS->Triage DARTS DARTS DARTS->Triage CETSA_MS CETSA-MS CETSA_MS->Triage CRISPR CRISPR Screen CRISPR->Triage Kinome Kinome Profiling Kinome->Triage Binding Direct Binding Assays (SPR, ITC) Triage->Binding Top Candidates CETSA_WB Cellular Target Engagement (CETSA-WB) Triage->CETSA_WB Genetic Genetic Validation (siRNA/CRISPR KO) Triage->Genetic Validated_Target Validated Target(s) Binding->Validated_Target Pathway Pathway Analysis CETSA_WB->Pathway CETSA_WB->Validated_Target Genetic->Pathway Genetic->Validated_Target Pathway->Validated_Target

Figure 1: Overall workflow for target identification and validation.

Phase 1: Unbiased Target Discovery Methodologies

The initial phase aims to cast a wide net to identify any protein that interacts with the compound. We will run three types of screens in parallel: chemical proteomics, genetic screens, and focused/biased screens.

Chemical Proteomics: Identifying Direct Binding Partners

These methods identify proteins that physically bind to the small molecule.[11] We will employ three complementary, label-free techniques to mitigate method-specific artifacts.[2][12]

Causality & Rationale: This classical technique immobilizes the small molecule on a solid support to "fish" for its binding partners from a complex cell lysate.[13][14] It is a powerful method for identifying high-affinity interactors.[15][16] A critical prerequisite is the synthesis of a compound analogue with a linker for immobilization that does not disrupt its biological activity.[17]

cluster_workflow AC-MS Workflow start Synthesize Linker-Modified Compound Analogue immobilize Immobilize Analogue on Resin (e.g., NHS-activated) start->immobilize incubate Incubate Lysate with Resin immobilize->incubate lysate Prepare Native Cell Lysate lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms analysis Data Analysis: Identify Enriched Proteins ms->analysis

Figure 2: Affinity Chromatography-Mass Spectrometry (AC-MS) workflow.

Experimental Protocol: AC-MS

  • Probe Synthesis: Synthesize an analogue of 1,8-Naphthyridine-2-carboximidamide hydrochloride with a linker (e.g., a short PEG or alkyl chain) terminating in a reactive group (e.g., a primary amine or carboxylic acid). The linker position must be chosen carefully to minimize interference with protein binding. Validate that the modified compound retains biological activity comparable to the parent compound.

  • Matrix Preparation: Covalently attach the synthesized probe to an activated resin (e.g., NHS-activated sepharose beads) following the manufacturer's protocol. Prepare a control resin by blocking the reactive groups without adding the compound.

  • Lysate Preparation: Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and harvest. Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS in a buffer containing protease and phosphatase inhibitors). Clarify the lysate by centrifugation.

  • Affinity Pull-down: Incubate the clarified lysate with the compound-bound resin and the control resin in parallel for 2-4 hours at 4°C.

  • Washing: Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a competitive agent (high concentration of the free, unmodified compound) or by changing buffer conditions (e.g., high salt or low pH).

  • Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify specific bands by mass spectrometry, or directly analyze the entire eluate using a shotgun proteomics approach (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the compound-bound resin eluate compared to the control resin eluate. These are the primary candidates.

Causality & Rationale: DARTS operates on the principle that when a small molecule binds to a protein, it often stabilizes the protein's conformation, making it more resistant to proteolysis.[18][19] This method is advantageous as it uses the native, unmodified compound, eliminating the need for chemical synthesis and concerns about linker interference.[20][21]

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a native cell lysate as described for AC-MS.

  • Compound Incubation: Divide the lysate into aliquots. Treat one aliquot with 1,8-Naphthyridine-2-carboximidamide hydrochloride (at a concentration known to be effective, e.g., 10-50 µM) and another with a vehicle control (e.g., DMSO).[18] Incubate for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot. The concentration of the protease and the digestion time must be optimized to achieve partial, not complete, digestion of the total protein pool.[18]

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.

  • Analysis: Resolve the digested lysates on an SDS-PAGE gel. Stain the gel (e.g., with Coomassie or silver stain). Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle-treated lane.

  • Protein Identification: Excise the protected protein bands from the gel and identify the proteins using in-gel digestion followed by mass spectrometry.

Causality & Rationale: CETSA is based on the principle of ligand-induced thermal stabilization of proteins.[22] When a drug binds to its target protein within a cell, the resulting complex is often more resistant to heat-induced denaturation.[23][24] By coupling this with mass spectrometry, it's possible to get a proteome-wide snapshot of which proteins are stabilized by the compound in a physiological context.[12][22]

Experimental Protocol: CETSA-MS

  • Cell Treatment: Treat intact, live cells with the compound or vehicle for a set period.

  • Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., from 40°C to 64°C).[23] One aliquot is kept at room temperature as a non-heated control.

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles).[23] Centrifuge at high speed to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation: Collect the supernatants containing the soluble, non-denatured proteins. Prepare these samples for mass spectrometry analysis (e.g., via trypsin digestion and TMT labeling for quantitative proteomics).

  • LC-MS/MS Analysis: Analyze the samples to quantify the relative abundance of thousands of proteins at each temperature point for both compound- and vehicle-treated conditions.

  • Data Analysis: For each protein, plot the soluble fraction versus temperature to generate "melting curves." Identify proteins that show a significant shift in their melting temperature (Tm) to the right (stabilization) in the presence of the compound.

Genetic Approaches: Uncovering Functional Relationships

Genetic screens identify genes that, when perturbed, alter a cell's sensitivity to the compound. This provides functional evidence of target pathways and can pinpoint the specific target protein.

Causality & Rationale: CRISPR-Cas9 screens are a powerful tool for identifying genes essential for a drug's activity.[25][26] The logic is straightforward: if knocking out a specific gene renders the cells resistant to the compound, that gene product is likely the drug's target or a critical component of its downstream pathway. Conversely, if a knockout sensitizes cells, it may point to a resistance mechanism.[27]

cluster_workflow CRISPR-Cas9 Screen Workflow start Transduce Cas9-expressing cells with pooled sgRNA library select Select for transduced cells start->select split Split population: - Vehicle Control - Compound Treatment select->split culture Culture cells under selective pressure split->culture harvest Harvest surviving cells culture->harvest gDNA Extract genomic DNA harvest->gDNA pcr Amplify sgRNA sequences gDNA->pcr ngs Next-Generation Sequencing (NGS) pcr->ngs analysis Data Analysis: Identify enriched/depleted sgRNAs ngs->analysis

Figure 3: CRISPR-Cas9 pooled screen workflow for drug resistance.

Experimental Protocol: CRISPR-Cas9 Resistance Screen

  • Cell Line Selection: Choose a cell line that is sensitive to 1,8-Naphthyridine-2-carboximidamide hydrochloride at a measurable concentration (e.g., IC50 in the low micromolar range).

  • Library Transduction: Introduce a genome-wide pooled sgRNA library into the Cas9-expressing cell line via lentiviral transduction at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells (e.g., using puromycin).

  • Compound Treatment: Split the cell population. Treat one arm with the compound at a high concentration (e.g., IC80-IC90) and the other with a vehicle control. Maintain the cell population at high coverage (e.g., >300 cells per sgRNA) throughout the screen.[25]

  • Harvest and DNA Extraction: After a period of selection (typically 14-21 days), harvest the surviving cells from both arms and extract their genomic DNA.

  • Sequencing: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA and analyze the relative abundance of each sgRNA using next-generation sequencing.

  • Data Analysis: Use algorithms like MAGeCK to identify sgRNAs that are significantly enriched in the compound-treated population compared to the vehicle control.[28] Genes targeted by these enriched sgRNAs are candidate targets or pathway members that confer resistance when lost.

Focused Screening: Probing a Key Target Class

Causality & Rationale: Based on the known activities of the 1,8-naphthyridine scaffold, protein kinases are a highly probable target class.[8] A kinome profiling screen directly and rapidly assesses the compound's activity against a large panel of kinases, providing specific, actionable data.[29][30]

Experimental Protocol: Kinome Profiling

  • Compound Submission: This is typically performed as a service.[29][31][32] Submit 1,8-Naphthyridine-2-carboximidamide hydrochloride to a commercial vendor offering kinome profiling services.

  • Screening: The compound is screened, usually at one or two fixed concentrations (e.g., 1 µM and 10 µM), against a large panel of purified, recombinant kinases (often >400).

  • Data Acquisition: The vendor measures the activity of each kinase in the presence of the compound relative to a vehicle control. Data is typically reported as "% Inhibition".

  • Data Analysis: Identify kinases that are significantly inhibited by the compound. Potent hits are often defined as those with >90% inhibition at 1 µM. Follow-up with IC50 determination for the most promising hits to quantify potency.

Phase 2: Hit Triage and Candidate Prioritization

Data Integration Strategy:

  • Cross-Reference Lists: The strongest candidates are those that appear on multiple lists. For example, a protein identified as a direct binder by CETSA-MS and DARTS, whose gene knockout confers resistance in the CRISPR screen, is a top-tier candidate.

  • Pathway Analysis: Use bioinformatics tools to map the candidate proteins onto known signaling pathways. If multiple hits from a single screen fall within the same pathway (e.g., several components of the NF-κB pathway), this strengthens the hypothesis that the compound modulates that pathway.

  • Druggability Assessment: Evaluate the shortlisted candidates for their "druggability."[33] Proteins with well-defined binding pockets, such as kinases or enzymes, are often more tractable targets than, for example, scaffolding proteins.

  • Literature Review: Investigate the known biological functions of the top candidates and assess their relevance to the observed phenotype of the compound (e.g., anti-proliferative, anti-inflammatory).

Data SourcePrimary Information GainedKey StrengthPotential Weakness
AC-MS Direct physical bindersCan identify high-affinity targetsRequires active, modified probe; prone to non-specific binding artifacts
DARTS Direct binders (stabilization)Uses unmodified compoundMay miss targets that are not stabilized upon binding
CETSA-MS Direct binders (stabilization)In-cell, physiological contextMay miss targets with no thermal shift upon binding
CRISPR Screen Functionally relevant genesUnbiased, functional readoutHits may be downstream of the direct target
Kinome Profiling Specific kinase inhibitorsRapid, quantitative for kinasesBiased to one protein family; in vitro results may not translate

Phase 3: Rigorous Target Validation

Once a small number of high-confidence candidates are prioritized, the final phase is to prove, definitively, that they are the biologically relevant targets.[34][35][36]

Cellular Target Engagement

Causality & Rationale: Before proceeding, it is critical to confirm that the compound engages the candidate target inside intact cells at relevant concentrations. CETSA followed by Western Blot is the gold standard for this.[22][23]

Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

  • Cell Treatment: Treat cells with a range of concentrations of the compound.

  • Heat Challenge: Heat all samples at a single, fixed temperature (chosen from the CETSA-MS data to be on the slope of the target's melt curve).

  • Lysis and Fractionation: Lyse cells and separate the soluble and insoluble fractions as previously described.

  • Western Blot: Analyze the amount of the specific candidate protein remaining in the soluble fraction using Western blotting with a validated antibody.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration. A sigmoidal curve indicates dose-dependent target engagement. The EC50 from this curve represents the concentration needed to engage 50% of the target protein population in the cell.

Genetic Validation

Causality & Rationale: The most compelling evidence for target validation is demonstrating that genetic removal of the target protein phenocopies the effect of the compound.[35]

Experimental Protocol: CRISPR Knockout or siRNA Knockdown

  • Gene Perturbation: Use CRISPR-Cas9 to generate a stable knockout cell line for the candidate gene, or use siRNA/shRNA to achieve transient knockdown.

  • Phenotypic Assay: Subject the knockout/knockdown cells and the parental (wild-type) cells to the same phenotypic assay used to discover the compound's activity (e.g., cell proliferation, cytokine production).

  • Analysis: If the knockout/knockdown cells show the same phenotype as wild-type cells treated with the compound, this provides strong evidence that the gene product is the relevant target.

  • Rescue Experiment (Optional but Recommended): In the knockout cell line, re-express a version of the target protein (e.g., from a plasmid). This should reverse the phenotype, confirming that the effect was specifically due to the loss of the target protein.

Pathway Analysis

Causality & Rationale: If the validated target is part of a known signaling pathway, treating cells with the compound should modulate downstream markers of that pathway.

Experimental Protocol: Downstream Signaling Analysis

  • Cell Treatment: Treat cells with the compound at concentrations at or above the target engagement EC50.

  • Marker Analysis: Use Western blotting, ELISA, or qPCR to measure the levels or activation state (e.g., phosphorylation) of known downstream proteins or target genes of the validated pathway.

  • Analysis: The observed changes should be consistent with the known function of the target (e.g., if the target is an activating kinase, its inhibition should lead to decreased phosphorylation of its substrates).

Conclusion

The journey from a phenotypically active small molecule to a well-understood therapeutic candidate hinges on the successful identification and validation of its molecular target. The strategy outlined in this guide—employing parallel, orthogonal, and unbiased discovery methods followed by rigorous, multi-faceted validation—provides a robust framework for success. By integrating chemical proteomics, functional genomics, and targeted biochemical assays, researchers can build a self-validating case for a compound's mechanism of action. This in-depth understanding is not merely academic; it is the bedrock upon which rational lead optimization, biomarker development, and ultimately, successful clinical translation are built.

References

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  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4971. Available at: [Link]

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  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 13(18), 1591-1618. Available at: [Link]

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Protocols & Analytical Methods

Method

Dissolution of 1,8-Naphthyridine-2-carboximidamide Hydrochloride for Cell Culture: Application Notes and Protocols

Introduction 1,8-Naphthyridine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] These scaffolds are foundational to various therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,8-Naphthyridine and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] These scaffolds are foundational to various therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the proper dissolution and handling of 1,8-Naphthyridine-2-carboximidamide hydrochloride for use in cell culture applications. As a hydrochloride salt, the compound exhibits enhanced aqueous solubility, a desirable characteristic for biological assays.[2]

This guide will delve into the technical rationale behind the recommended protocols, ensuring scientific integrity and enabling reproducible experimental outcomes.

Compound Profile

CharacteristicDescriptionSource(s)
IUPAC Name 1,8-Naphthyridine-2-carboximidamide hydrochlorideN/A
Molecular Formula C₉H₉ClN₄[2]
Molecular Weight 208.65 g/mol [2]
Appearance White to off-white solid[2]
Mechanism of Action Primarily functions as a c-Met kinase inhibitor. The c-Met pathway is crucial in cell proliferation and survival, and its inhibition can lead to reduced tumor growth. It may also have roles in other signaling pathways, such as the TLR4/Myd88/NF-κB pathway, which is implicated in inflammation.[2][3]

I. Preparation of Stock Solutions: A Step-by-Step Protocol

The key to reliable and reproducible cell-based assays is the accurate preparation of a stable, concentrated stock solution. For 1,8-Naphthyridine-2-carboximidamide hydrochloride, Dimethyl Sulfoxide (DMSO) is the recommended solvent for generating a high-concentration stock.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol is based on established methods for similar 1,8-naphthyridine derivatives used in cell culture.[3]

Materials:

  • 1,8-Naphthyridine-2-carboximidamide hydrochloride powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-Weighing Preparations: Before opening, allow the vial of 1,8-Naphthyridine-2-carboximidamide hydrochloride to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing the Compound: Carefully weigh out the desired amount of the compound using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.087 mg of the compound (Molecular Weight: 208.65 g/mol ).

  • Dissolution in DMSO: Add the appropriate volume of anhydrous, cell culture-grade DMSO to the vial containing the weighed compound.

  • Ensuring Complete Solubilization: Tightly cap the vial and vortex thoroughly for several minutes until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting for Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.[4]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh Compound Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex to Dissolve (Gentle Warming if Needed) Add_DMSO->Vortex Inspect Visually Inspect for Complete Dissolution Vortex->Inspect Aliquot Aliquot into Single-Use Tubes Inspect->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a concentrated stock solution of 1,8-Naphthyridine-2-carboximidamide hydrochloride.

II. Preparation of Working Solutions for Cell Culture

The concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is critical to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of Working Solutions

Procedure:

  • Thawing the Stock Solution: Retrieve an aliquot of the 10 mM DMSO stock solution from the freezer and thaw it at room temperature.

  • Serial Dilutions (Recommended): To avoid precipitation of the compound in the aqueous culture medium, it is advisable to perform serial dilutions in DMSO first to achieve an intermediate concentration before the final dilution in the medium.

  • Final Dilution in Culture Medium: Add the desired volume of the DMSO stock or intermediate dilution to the pre-warmed cell culture medium. Mix immediately by gentle inversion or pipetting. The final concentration of DMSO in the culture medium should ideally be less than 0.1% to minimize any effects on cell viability and function.[5]

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental conditions to account for any solvent effects.

III. Recommended Working Concentrations and Cytotoxicity

The optimal working concentration of 1,8-Naphthyridine-2-carboximidamide hydrochloride will be cell line and assay dependent. Based on data from related 1,8-naphthyridine derivatives, a starting concentration range for cytotoxicity and functional assays is suggested below.

Assay TypeRecommended Starting Concentration RangeReference(s)
Cytotoxicity (IC₅₀ Determination) 0.1 µM to 100 µM[3]
Functional Assays (e.g., Kinase Inhibition) 1 nM to 10 µM[3]

Note: The IC₅₀ values for various 1,8-naphthyridine derivatives can range from nanomolar to micromolar concentrations depending on the cell line and the specific chemical structure.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

IV. Scientific Rationale and Best Practices

  • Choice of Solvent: DMSO is a polar aprotic solvent that is an excellent choice for dissolving a wide range of organic molecules, including many small molecule inhibitors used in cell culture.[5] Its miscibility with water allows for easy dilution into aqueous culture media.

  • Hydrochloride Salt: The hydrochloride salt form of the compound increases its polarity and generally improves its solubility in aqueous solutions compared to the free base.[2] However, for creating high-concentration stock solutions, an organic solvent like DMSO is still preferred.

  • Minimizing Freeze-Thaw Cycles: Repeated changes in temperature can lead to the degradation of the compound and can also cause the compound to come out of solution. Aliquoting the stock solution into single-use volumes is a critical step to ensure the long-term integrity of the compound.[7]

  • DMSO Toxicity: High concentrations of DMSO can be toxic to cells, affecting membrane integrity, cell differentiation, and other cellular processes. It is imperative to keep the final DMSO concentration in the culture medium as low as possible, typically below 0.1%.[5]

V. Signaling Pathway Context

1,8-Naphthyridine-2-carboximidamide hydrochloride is known to inhibit c-Met kinase.[2] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers.

G cluster_pathway Simplified c-Met Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Migration Migration cMet->Migration Compound 1,8-Naphthyridine-2- carboximidamide HCl Compound->cMet Inhibits Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Inhibition of the c-Met signaling pathway by 1,8-Naphthyridine-2-carboximidamide hydrochloride.

VI. Troubleshooting

ProblemPossible CauseSuggested Solution
Compound precipitates out of solution upon dilution in culture medium. The compound's solubility limit in the aqueous medium has been exceeded.Perform serial dilutions in DMSO to a lower intermediate concentration before the final dilution in the medium. Ensure rapid and thorough mixing upon addition to the medium.
High background cytotoxicity observed in vehicle control. The final DMSO concentration is too high.Reduce the final DMSO concentration in the culture medium to ≤ 0.1%. Ensure the use of high-purity, anhydrous DMSO.
Inconsistent or not reproducible experimental results. Degradation of the compound due to improper storage or handling.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by using single-use aliquots. Protect the compound from light if it is light-sensitive.

References

  • Wikipedia. (2023). 1,8-Naphthyridine. [Link]

  • Kim, H., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2527. [Link]

  • Lee, J. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3765-3772. [Link]

  • Star-Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]

  • ResearchGate. Cytotoxicity (IC50) of tested compounds on different cell lines. [Link]

  • MDPI. (2021). Naphthyridine Derivatives Induce Programmed Cell Death in Naegleria fowleri. [Link]

  • National Institutes of Health. (2020). Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • Lee, J. H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Bulletin of the Korean Chemical Society, 34(12), 3765-3772. [Link]

  • Wikipedia. (2023). 1,8-Naphthyridine. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 1,8-Naphthyridine-2-carboximidamide hydrochloride in High-Throughput Screening for Novel PARP Inhibitors

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 1,8-Naphthyridine-2-carboximidamide hydrochloride as a scaffold in high-throughput s...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 1,8-Naphthyridine-2-carboximidamide hydrochloride as a scaffold in high-throughput screening (HTS) assays, with a specific focus on the discovery of Poly (ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Promise of the 1,8-Naphthyridine Scaffold

1,8-Naphthyridine-2-carboximidamide hydrochloride is a nitrogen-containing heterocyclic compound belonging to the broader class of naphthyridines.[1] This chemical family has garnered significant interest in medicinal chemistry due to its wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5][6][7] The rigid, bicyclic structure of the 1,8-naphthyridine core serves as a versatile pharmacophore, providing a foundation for the design of targeted therapeutic agents.

Recent research has highlighted the potential of 1,8-naphthyridine derivatives as inhibitors of key enzymes involved in cancer progression.[5] One of the most critical targets in modern oncology is PARP, an enzyme central to the DNA damage response (DDR).[8] Given the structural similarities to known PARP inhibitors, 1,8-Naphthyridine-2-carboximidamide hydrochloride and its analogs represent a promising avenue for the discovery of novel cancer therapeutics through high-throughput screening.

Scientific Rationale: Targeting PARP in Oncology

The Central Role of PARP in DNA Repair

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the response to DNA damage.[8] Upon detecting a single-strand break (SSB) in DNA, PARP1, the most abundant family member, binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage to facilitate repair.[8]

Synthetic Lethality: The Achilles' Heel of BRCA-Deficient Cancers

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is defective. These cancer cells become heavily reliant on other repair mechanisms, including the PARP-mediated base excision repair (BER) pathway, to survive.[8]

Inhibition of PARP in these HR-deficient cells is synthetically lethal. When PARP is inhibited, unrepaired SSBs accumulate and degenerate into toxic DSBs during DNA replication. Because the HR pathway is non-functional, the cell is unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[8] This targeted approach spares healthy cells, which have a functional HR pathway. The success of this strategy has led to the approval of several PARP inhibitors for cancers with specific DNA repair defects.[8]

The Need for High-Throughput Screening (HTS)

HTS has become an indispensable tool in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" with desired biological activity.[9][10][11] For the discovery of new PARP inhibitors, HTS is essential for efficiently identifying novel chemical scaffolds, like 1,8-Naphthyridine-2-carboximidamide hydrochloride, that can offer improved potency, selectivity, or pharmacological properties over existing drugs.[9][12][13]

Application I: Biochemical HTS Using Fluorescence Polarization

A biochemical, cell-free assay is an excellent primary screening method to identify compounds that directly interact with the target enzyme. Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS of PARP inhibitors.[12][14]

Principle of the FP-Based Competitive Binding Assay

The assay is based on the principle of competitive binding. The PARP1 enzyme is incubated with a fluorescently labeled probe. This probe can be a small molecule designed to bind to the NAD+ catalytic pocket (like a fluorescent version of a known inhibitor) or a fluorescently labeled DNA oligonucleotide duplex that PARP1 binds to.[14][15][16] When the large PARP1-probe complex is formed, it tumbles slowly in solution, and when excited with polarized light, it emits highly polarized light. In contrast, the small, unbound fluorescent probe tumbles rapidly, resulting in low polarization.

When a test compound, such as 1,8-Naphthyridine-2-carboximidamide hydrochloride, competes with the fluorescent probe for binding to PARP1, it displaces the probe.[15] This leads to an increase in the population of free, rapidly tumbling probes and a corresponding decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the binding affinity of the test compound.

FP_Assay_Principle cluster_0 High Polarization State cluster_1 Low Polarization State PARP1 PARP1 Enzyme Complex PARP1-Probe Complex (Slow Tumbling) PARP1->Complex Binds Probe Fluorescent Probe Probe->Complex High_FP High FP Complex->High_FP Emits High FP Signal Inhibitor Test Inhibitor (e.g., 1,8-Naphthyridine Derivative) Inhibitor_Complex PARP1-Inhibitor Complex Inhibitor->Inhibitor_Complex Competes & Binds Free_Probe Free Probe (Fast Tumbling) Low_FP Low FP Free_Probe->Low_FP Emits Low FP Signal PARP1_input PARP1 Enzyme

Caption: Workflow of a competitive FP assay for PARP1 inhibitors.

Detailed Protocol: PARP1 FP-Based HTS Assay

This protocol is designed for a 384-well plate format, common in HTS.[17]

Materials:

  • Recombinant Human PARP1 Enzyme (e.g., BPS Bioscience, Cat# 80501)

  • Fluorescent Labeled Oligonucleotide Duplex or PARP Inhibitor Probe (e.g., PARPi-FL from BPS Bioscience)[15]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% IGEPAL or similar non-ionic detergent.[18]

  • 1,8-Naphthyridine-2-carboximidamide hydrochloride and other library compounds dissolved in 100% DMSO.

  • A known PARP inhibitor (e.g., Olaparib) for positive control.

  • 384-well, low-volume, black assay plates.

  • A plate reader capable of measuring fluorescence polarization.

Experimental Workflow:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound (typically at 10 mM in DMSO) into the wells of the 384-well assay plate.

    • For control wells, dispense 50 nL of DMSO (High FP control, 100% activity) and 50 nL of a saturating concentration of Olaparib (Low FP control, 0% activity).

  • Enzyme Preparation and Addition:

    • Thaw the PARP1 enzyme on ice.

    • Prepare a working solution of PARP1 in chilled assay buffer to a final concentration that gives an optimal assay window (e.g., 0.5 ng/µL). This concentration must be empirically determined during assay development.

    • Dispense 10 µL of the PARP1 solution into each well containing the compounds and controls.

  • Probe Preparation and Addition:

    • Prepare a working solution of the fluorescent probe in assay buffer. The optimal concentration is typically near the Kd of its interaction with PARP1 and must be determined experimentally.[19]

    • Dispense 10 µL of the probe solution to all wells. The final reaction volume is 20 µL.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the plates at room temperature for 30-60 minutes, protected from light.[16] The incubation time should be sufficient to reach binding equilibrium.

  • Detection:

    • Read the plates on a fluorescence polarization-capable plate reader (e.g., λex = 485 nm; λem = 528 nm).[15] The output will be in millipolarization units (mP).

Data Analysis:

  • Calculate Percent Inhibition:

    • The percentage of inhibition for each compound is calculated relative to the controls: % Inhibition = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])

  • Hit Identification:

    • Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the library).

  • Dose-Response and IC50 Determination:

    • Promising hits are re-tested in a dose-response format to determine their half-maximal inhibitory concentration (IC50), a measure of potency.

Parameter Typical Value/Condition Rationale
Plate Format 384-well, black, low-volumeReduces reagent costs and autofluorescence, suitable for HTS.[11]
Final Assay Volume 10 - 20 µLMiniaturization for high throughput and cost-effectiveness.[11]
Final DMSO Conc. ≤ 1%High concentrations of DMSO can interfere with enzyme activity.[16]
PARP1 Conc. Determined empirically (e.g., 0.25 µM)Should be around the Kd of the probe to ensure a good signal window.[19]
Fluorescent Probe Conc. Determined empirically (e.g., 3 nM)Low concentration to maximize competition sensitivity.[15]
Incubation Time 30-90 minutes at RTAllows the binding reaction to reach equilibrium.[15]
Detection Method Fluorescence PolarizationHomogeneous ("mix-and-read") format, ideal for automation.[14]

Application II: Cell-Based HTS for Synthetic Lethality

While biochemical assays identify direct binders, cell-based assays are critical for confirming that a compound is active in a more physiologically relevant context.[20] A synthetic lethality screen is the gold standard for identifying functional PARP inhibitors.

Principle of the Synthetic Lethality Assay

This assay leverages a pair of isogenic cell lines: one with a DNA repair deficiency (e.g., BRCA1-mutant) and a "normal" counterpart where the deficiency has been corrected (wild-type).[17] Compounds that are functional PARP inhibitors will be significantly more toxic to the BRCA1-mutant cells than to the wild-type cells. This differential cytotoxicity is the hallmark of a synthetic lethal interaction. Cell viability is typically measured using a luminescent readout like the CellTiter-Glo® assay, which quantifies ATP levels as an indicator of metabolically active cells.

Cell_Assay_Workflow cluster_0 Assay Setup cluster_1 Detection & Analysis Seed_BRCA Seed BRCA-deficient Cells (e.g., CAPAN-1) Add_Compound Add Library Compounds (incl. 1,8-Naphthyridine derivative) Seed_BRCA->Add_Compound Seed_WT Seed Isogenic Wild-Type Cells Seed_WT->Add_Compound Incubate Incubate (e.g., 72 hours) Add_Compound->Incubate Add_CTG Add CellTiter-Glo® Reagent Incubate->Add_CTG Measure_Lum Measure Luminescence Add_CTG->Measure_Lum Calculate_V Calculate % Viability vs. DMSO Control Measure_Lum->Calculate_V Compare Compare Viability: BRCA-deficient vs. WT Calculate_V->Compare Hit Synthetic Lethal Hit Identified Compare->Hit

Caption: Workflow for a cell-based synthetic lethality screen.

Detailed Protocol: Dual-Cell Line Viability HTS

Materials:

  • BRCA-deficient human cancer cell line (e.g., CAPAN-1, which is BRCA2-deficient).[17]

  • Isogenic wild-type control cell line.

  • Appropriate cell culture medium and supplements.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

  • 384-well, white, solid-bottom tissue culture-treated plates.

  • A plate reader capable of measuring luminescence.

Experimental Workflow:

  • Cell Seeding:

    • In parallel, seed the BRCA-deficient and wild-type cells into separate 384-well plates at a low density (e.g., 500-1,000 cells per well) in 40 µL of culture medium.[17]

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Dispense 50 nL of library compounds (including 1,8-Naphthyridine-2-carboximidamide hydrochloride) and controls (DMSO for 100% viability, a potent cytotoxic agent like staurosporine for 0% viability) to the appropriate wells.

  • Incubation:

    • Incubate the plates for 72-120 hours. This extended incubation period allows for differences in cell proliferation and death to become apparent.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature for about 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.[17]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate Percent Viability:

    • For each cell line, calculate the percent viability for each compound relative to the DMSO-treated controls.

  • Hit Identification:

    • A primary hit is a compound that shows potent cytotoxicity in the BRCA-deficient cell line (e.g., <50% viability) but significantly less activity in the wild-type cell line.

    • The differential response is key. A compound that is equally toxic to both cell lines is a non-specific cytotoxic agent, not a synthetic lethal hit.

Concluding Remarks

The 1,8-naphthyridine scaffold, as represented by 1,8-Naphthyridine-2-carboximidamide hydrochloride, holds considerable promise for the development of novel PARP inhibitors. The protocols detailed herein provide a robust framework for screening this and other compound libraries in a high-throughput manner. A successful HTS campaign will begin with a biochemical assay like FP to identify direct binders, followed by a cell-based synthetic lethality screen to confirm on-target activity in a disease-relevant context. Hits emerging from this funnel should be subjected to further medicinal chemistry optimization and in-depth biological characterization to develop the next generation of targeted cancer therapies.

References

  • EvitaChem. (n.d.). Buy 1,8-Naphthyridine-2-carboximidamide hydrochloride (EVT-12028816).
  • BPS Bioscience. (n.d.). PARP Assays.
  • Papeo, G., et al. (2014). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. PubMed.
  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget.
  • Creative Enzymes. (n.d.). High-Throughput Screening of Inhibitors.
  • Papeo, G., et al. (2015). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays.
  • Holden, M. A., et al. (2008).
  • Yi, W., et al. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology.
  • Ge, J., et al. (2013). Single-cell microarray enables high-throughput evaluation of DNA double-strand breaks and DNA repair inhibitors. Taylor & Francis Online.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • Kistemaker, H. A. V., et al. (2022). PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites. Nucleic Acids Research.
  • MacCoss, M. J., & Baell, J. B. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • da Silva, A. F. M., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences.
  • Goundiam, O., et al. (2011). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PMC.
  • Ibrahim, M. I., et al. (2024). Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells. Nucleic Acids Research.
  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Novel Cancer Therapies Using Parp10-IN-3.
  • Sharma, R., et al. (2018). Validation of a high-throughput screening strategy with control DSB repair inhibitors and a completion of a pilot small molecule screen.
  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. PubMed.
  • Goundiam, O., et al. (2017). High-Throughput Colorimetric Assay for Identifying PARP-1 Inhibitors Using a Large Small-Molecule Collection.
  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit.
  • Lee, J. Y., et al. (2021).
  • Lee, J. Y., et al. (2021).
  • Feng, F. Y., et al. (2021). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. eScholarship.
  • Zaib, S., et al. (2021).[1][21]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC.

  • Singh, P., & Singh, P. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.
  • ChemDiv. (n.d.). High Throughput Screening (HTS) Services.
  • Hilaris Publisher. (2023). Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Hilaris Publisher.
  • Gavrilov, K., & Saltzman, W. M. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen.
  • Kamal, A., et al. (2009).
  • Actelion Pharmaceuticals Ltd. (2013). WO2013072882A1 - 2 -amino- 1, 8 -naphthyridine-3 -carboxamide derivatives as antimicrobial agents.
  • Yang, Y., et al. (2020). PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. MDPI.

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Method

Application Note: Intravenous Formulation Protocol for 1,8-Naphthyridine-2-carboximidamide Hydrochloride

Introduction & Pharmacological Rationale 1,8-Naphthyridine-2-carboximidamide hydrochloride (CAS: 1179360-28-1) is a specialized nitrogen-containing heterocyclic compound characterized by its fused bicyclic pyridine rings...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

1,8-Naphthyridine-2-carboximidamide hydrochloride (CAS: 1179360-28-1) is a specialized nitrogen-containing heterocyclic compound characterized by its fused bicyclic pyridine rings[1]. In preclinical medicinal chemistry, this compound has emerged as a critical research tool due to its ability to inhibit c-Met kinase—a receptor tyrosine kinase whose hyperactivation is heavily implicated in cancer cell proliferation, survival, and metastasis[2].

For acute in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies, intravenous (IV) administration is required to bypass first-pass metabolism and achieve immediate systemic exposure. However, formulating a naphthyridine derivative for IV injection presents unique physicochemical challenges. While the hydrochloride salt form provides baseline aqueous solubility, the planar, rigid naphthyridine core is highly prone to π-π stacking in aqueous media, which can lead to micro-precipitation upon injection. Furthermore, the highly basic carboximidamide (amidine) functional group is susceptible to base-catalyzed hydrolysis if the formulation pH is not strictly controlled.

This application note provides a comprehensively validated, self-correcting protocol for formulating 1,8-Naphthyridine-2-carboximidamide hydrochloride into a sterile, isotonic, and physically stable intravenous solution.

CMetPathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Downstream Signaling MAPK RAS / MAPK Pathway cMet->MAPK Downstream Signaling Inhibitor 1,8-Naphthyridine-2-carboximidamide HCl (c-Met Inhibitor) Inhibitor->cMet Blocks Phosphorylation Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: 1,8-Naphthyridine-2-carboximidamide HCl mechanism inhibiting c-Met signaling.

Physicochemical Pre-formulation Profile

Before initiating the formulation workflow, it is critical to understand the intrinsic properties of the Active Pharmaceutical Ingredient (API)[2][3].

Table 1: Physicochemical Properties of the API

ParameterValuePharmacological / Formulation Implication
API Name 1,8-Naphthyridine-2-carboximidamide HClActive c-Met kinase inhibitor.
CAS Number 1179360-28-1Unique identifier for the specific salt form.
Molecular Formula C9H9ClN4Indicates the presence of the hydrochloride salt.
Molecular Weight 208.65 g/mol Low molecular weight facilitates rapid systemic distribution.
Functional Groups Naphthyridine ring, CarboximidamideRigid planar core (hydrophobic) with a highly basic amidine (hydrophilic).

Formulation Strategy & Causality (E-E-A-T)

To ensure a self-validating and physically stable formulation, our strategy relies on three core pillars:

  • Inclusion Complexation via HP-β-CD: The selection of a 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) vehicle is not arbitrary. While the API is a hydrochloride salt, its planar bicyclic structure drives aggregation at therapeutic concentrations (e.g., 2.0 mg/mL). HP-β-CD provides a hydrophobic cavity that encapsulates the naphthyridine ring, sterically hindering π-π stacking while maintaining the protonated carboximidamide group in the aqueous phase for optimal solvation.

  • Strict pH Control (pH 5.5 - 6.0): Amidines have a high pKa (~10-11) and are fully protonated at physiological pH. However, they are susceptible to degradation into amides at highly basic or highly acidic extremes. Buffering the solution to pH 5.8 ± 0.2 ensures maximum thermodynamic stability of the amidine bond while remaining well-tolerated for peripheral IV infusion.

  • Isotonicity: 0.9% Sodium Chloride (NaCl) is utilized to ensure the final osmolality matches human plasma (~285-295 mOsm/kg), preventing hemolysis or endothelial damage at the injection site.

Table 2: Intravenous Formulation Composition (per 10 mL batch)

ComponentFunctionConcentrationAmount per 10 mL
1,8-Naphthyridine API Active c-Met Inhibitor2.0 mg/mL20.0 mg
HP-β-CD Solubilizer / Anti-aggregant10% (w/v)1.0 g
Sodium Chloride (NaCl) Tonicity Adjuster0.9% (w/v)90.0 mg
0.1 N HCl / 0.1 N NaOH pH Modifierq.s. to pH 5.8 ± 0.2As needed
Water for Injection (WFI) Sterile Aqueous Solventq.s. to 100%q.s. to 10 mL

Step-by-Step Aseptic Formulation Protocol

This protocol is designed for a Class II Type A2 Biosafety Cabinet to ensure sterility for in vivo applications.

FormulationWorkflow Step1 Step 1: Vehicle Preparation (WFI + 10% HP-β-CD + 0.9% NaCl) Step2 Step 2: API Addition (1,8-Naphthyridine-2-carboximidamide HCl) Step1->Step2 Step3 Step 3: pH Adjustment (Titrate to pH 5.8 ± 0.2) Step2->Step3 Step4 Step 4: Sterile Filtration (0.22 µm PES Membrane) Step3->Step4 Step5 Step 5: Quality Control (HPLC, Osmolality, Endotoxin LAL) Step4->Step5 Step6 Step 6: Fill & Finish (Aseptic filling into Type I vials) Step5->Step6

Fig 2: Step-by-step aseptic workflow for the IV formulation of the naphthyridine API.

Step 1: Vehicle Preparation
  • Dispense 8.0 mL of sterile Water for Injection (WFI) into a sterile, depyrogenated glass beaker equipped with a magnetic stir bar.

  • Slowly add 1.0 g of pharmaceutical-grade HP-β-CD under continuous stirring (400 RPM) at ambient temperature (20-25°C). Stir until completely dissolved (approx. 15 minutes).

  • Add 90.0 mg of NaCl to the solution and stir until dissolved.

Step 2: API Solubilization
  • Accurately weigh 20.0 mg of 1,8-Naphthyridine-2-carboximidamide hydrochloride.

  • Transfer the API quantitatively into the stirring vehicle.

  • Causality Check: The solution may initially appear slightly turbid. Continue stirring for 30–45 minutes. The HP-β-CD requires this equilibration time to fully encapsulate the naphthyridine core.

Step 3: pH Adjustment & Volume Make-up
  • Measure the pH of the solution using a calibrated micro-pH probe.

  • Carefully titrate the solution using 0.1 N NaOH or 0.1 N HCl dropwise until the pH reaches exactly 5.8 ± 0.2.

  • Transfer the solution to a sterile 10 mL volumetric flask and make up the volume to exactly 10.0 mL with WFI.

  • Self-Validation Check (Visual Inspection): Inspect the solution against a black-and-white background. It must be completely clear and free of visible particulates. If turbidity persists, the cyclodextrin complexation is incomplete; do not proceed to filtration. Stir for an additional 30 minutes.

Step 4: Sterile Filtration
  • Draw the solution into a sterile Luer-lock syringe.

  • Attach a 0.22 µm Polyethersulfone (PES) syringe filter. Note: PES is chosen over Nylon or PTFE due to its inherently low protein/drug binding characteristics, ensuring no API is lost during filtration.

  • Discard the first 0.5 mL of the filtrate to account for membrane saturation, then filter the remaining solution directly into sterile, depyrogenated Type I glass vials.

Quality Control & Validation

To guarantee the trustworthiness of the formulation before in vivo administration, the following self-validating QC checks must be performed on an aliquot of the final filtrate:

  • HPLC Assay (Concentration & Purity): Analyze a 10 µL injection via RP-HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA). The API recovery must be 95.0% - 105.0% of the target 2.0 mg/mL, confirming no API was lost to precipitation or filter binding.

  • Osmolality Testing: Utilize a freezing-point depression osmometer. The acceptable range is 285–310 mOsm/kg to ensure isotonicity.

  • Bacterial Endotoxin (LAL) Test: Perform a Limulus Amebocyte Lysate (LAL) kinetic chromogenic assay. For IV administration in preclinical rodent models, the endotoxin limit must be strictly < 5.0 EU/kg of body weight.

References

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 1,8-Naphthyridine-2-carboximidamide hydrochloride

Title: Technical Support Center: Solubilization Strategies for 1,8-Naphthyridine-2-carboximidamide Hydrochloride Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently cons...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Solubilization Strategies for 1,8-Naphthyridine-2-carboximidamide Hydrochloride

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing formulation and assay discrepancies when working with complex bicyclic heteroaromatics. 1,8-Naphthyridine-2-carboximidamide hydrochloride (1,8-NC-HCl) is a highly potent scaffold, widely investigated for its robust [5].

Despite being synthesized as a hydrochloride salt to purposefully enhance aqueous solubility, researchers often encounter sudden precipitation, variable IC50​ readouts, and formulation bottlenecks. The planar nature of the 1,8-naphthyridine core promotes strong intermolecular π−π stacking and hydrogen bonding, resulting in a high crystal lattice energy that aggressively resists aqueous solvation [2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you overcome these physicochemical barriers and ensure robust experimental data.

Mandatory Visualization: c-Met Kinase Inhibition Context

Pathway Drug 1,8-NC-HCl (Kinase Inhibitor) cMet c-Met Receptor Tyrosine Kinase Drug->cMet Competitive Inhibition PI3K PI3K / AKT Survival Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway cMet->MAPK Phosphorylation Tumor Tumor Cell Proliferation PI3K->Tumor Drives Apoptosis Cellular Apoptosis PI3K->Apoptosis Blocks MAPK->Tumor Drives

Caption: Mechanism of action for 1,8-NC-HCl targeting c-Met kinase to induce tumor apoptosis.

Troubleshooting FAQs: Mechanistic Insights

Q1: I purchased the hydrochloride salt to ensure high solubility, but it precipitates immediately when added to my PBS (pH 7.4) assay buffer. Why does this happen? The Causality: Two physicochemical phenomena are working against you: the pH-solubility profile and the common-ion effect.

  • Free-Base Conversion: The pKa​ of the carboximidamide group dictates its ionization state. At pH 7.4, a significant fraction of the drug deprotonates, converting back to the highly lipophilic, poorly soluble free base.

  • The Common-Ion Effect: PBS contains high concentrations of chloride ions (~137 mM). According to Le Chatelier's principle, introducing excess Cl− into a solution of a hydrochloride salt drives the solubility equilibrium ( Ksp​ ) backward, forcing the salt to precipitate [4]. The Fix: Avoid chloride-rich buffers for initial stock dilutions. Use a zwitterionic buffer (e.g., HEPES) or lower the pH of your formulation slightly (pH 5.0-6.0) prior to introducing it to the final assay volume.

Q2: When I dilute my 10 mM DMSO stock into cell culture media, the assay works initially, but I see inconsistent IC50​ values across replicates. What is going wrong? The Causality: You are experiencing a "solvent crash" due to the discrepancy between [1]. When diluting a DMSO stock into an aqueous medium, 1,8-NC-HCl transiently forms a supersaturated solution (kinetic solubility). Over the course of your 24-72 hour cell incubation, the planar naphthyridine rings overcome the kinetic energy barrier, π -stack, and nucleate into invisible microcrystals [2]. This steadily lowers the actual concentration of dissolved drug interacting with the cells, skewing your dose-response curve. The Fix: Never exceed a final DMSO concentration of 0.1% - 0.5% v/v. Conduct a Nephelometric Kinetic Solubility assay (Protocol 1) to determine the exact concentration at which nucleation begins in your specific media, and cap your highest assay dose 10% below that threshold.

Q3: We are moving to in vivo pharmacokinetic (PK) studies. How can we formulate 1,8-NC-HCl to achieve a 5 mg/mL dosing solution without using toxic levels of DMSO? The Causality: For high-concentration dosing, you must disrupt the water structure around the hydrophobic naphthyridine core without relying on extreme pH shifts that cause tissue necrosis. The Fix: Utilize [6]. Small organic molecules like Nicotinamide (10-20% w/v) act as hydrotropes. They stack with the naphthyridine rings via weak non-covalent interactions, masking the hydrophobic surface from water and enhancing thermodynamic solubility up to 30-fold without altering the ionization state.

Data Presentation: Solubilization Strategies Summary

Solubilization StrategyMechanistic RationaleRecommended Application / RatioExpected Solubility Gain
Hydrochloride Salt Ionization of the basic carboximidamide center to increase polarity.1:1 molar ratio (API:HCl)50–100x vs. Free Base
Hydrotropy (Nicotinamide) Disrupts water structure; transient π -stacking with the naphthyridine core.10–20% w/v in aqueous vehicleUp to 30x enhancement
Co-solvency (DMSO) Reduces the dielectric constant of the solvent mixture.< 0.5% v/v (In vitro assays only)Kinetic enhancement only
pH Adjustment (pH < 5) Ensures complete protonation; avoids free-base precipitation.Adjust with dilute Citrate bufferPrevents common-ion crash

Mandatory Visualization: Solubility Assessment Workflow

Workflow Start 1,8-NC-HCl Solid Powder Decision Target Application? Start->Decision InVitro In Vitro / Cell Assays Decision->InVitro Low Conc. InVivo In Vivo / PK Studies Decision->InVivo High Conc. Kinetic Kinetic Solubility (DMSO Drop-in) InVitro->Kinetic Thermo Thermodynamic (Shake-Flask) InVivo->Thermo Nephelometry Nephelometry / Turbidimetry Kinetic->Nephelometry 2 Hours HPLC HPLC-UV / LC-MS Quantification Thermo->HPLC 48-72 Hours

Caption: Decision tree for selecting the appropriate solubility assessment workflow based on application.

Self-Validating Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry (DMSO Drop-in Method)

Purpose: To determine the maximum concentration of 1,8-NC-HCl that can remain in supersaturated solution in your specific assay buffer before micro-precipitation occurs [1]. Self-Validation Standard: Run a parallel control using a known standard (e.g., Piroxicam) to validate the optical sensitivity of your plate reader.

  • Preparation: Prepare a 10 mM stock solution of 1,8-NC-HCl in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 2-fold serial dilution of the DMSO stock (ranging from 10 mM down to 0.078 mM) using pure DMSO.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent plate containing 245 µL of your target aqueous buffer (e.g., HEPES pH 7.4). Critical: The final DMSO concentration is locked at 2.0% v/v across all wells.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (300 rpm) for 2 hours.

  • Turbidimetry Readout: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Plot Absorbance (y-axis) vs. Concentration (x-axis). The kinetic solubility limit is the exact concentration where the absorbance sharply deviates from the baseline (indicating light scattering from nucleated microcrystals).

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

Purpose: To determine the absolute equilibrium solubility of the solid crystal lattice in a defined vehicle for in vivo dosing [3]. Self-Validation Standard: The control Piroxicam must yield a solubility of 6.5±1.7μg/mL at pH 6.5 to validate the filtration and HPLC integration steps [2].

  • Saturation: Add 5 mg of solid 1,8-NC-HCl powder to a 2 mL glass HPLC vial.

  • Vehicle Addition: Add 1 mL of the target formulation vehicle (e.g., 15% w/v Nicotinamide in sterile water).

  • Equilibration: Cap the vial tightly and place it in a thermomixer at 25°C (or 37°C for physiological relevance), shaking at 500 rpm for a minimum of 48 to 72 hours. Mechanistic Note: True thermodynamic equilibrium requires time to overcome the high lattice energy of the naphthyridine rings.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to account for non-specific binding to the membrane.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and quantify the dissolved API concentration using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve.

References

  • Creative Biolabs. Aqueous Solubility: Thermodynamic and Kinetic Solubility Assays. Retrieved from:[Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central (PMC). Retrieved from:[Link]

  • Rubbiani, R., et al. (2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Future Medicinal Chemistry (Taylor & Francis). Retrieved from:[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Retrieved from:[Link]

  • Trivedi, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Retrieved from:[Link]

  • Vavia, P. R., et al. (2010). Hydrotropic Solubilization of Lipophilic Drugs for Oral Delivery: The Effects of Urea and Nicotinamide on Solubility–Permeability Interplay. PubMed Central (PMC). Retrieved from:[Link]

Optimization

Technical Support Center: Troubleshooting 1,8-Naphthyridine-2-carboximidamide Hydrochloride Off-Target Effects

Welcome to the Technical Support Center. 1,8-Naphthyridine-2-carboximidamide hydrochloride is a potent small-molecule inhibitor primarily targeting c-Met kinase, a receptor tyrosine kinase (RTK) critical in tumor prolife...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1,8-Naphthyridine-2-carboximidamide hydrochloride is a potent small-molecule inhibitor primarily targeting c-Met kinase, a receptor tyrosine kinase (RTK) critical in tumor proliferation and survival ()[1]. The naphthyridine bicyclic core acts as a structural anchor, forming critical hydrogen bonds within the ATP-binding hinge region of the kinase ()[2].

However, due to the highly conserved nature of the ATP-binding pocket across the human kinome, researchers frequently encounter off-target binding—most notably with structurally homologous kinases such as RON (MST1R), ALK, and VEGFR2 ()[3]. This guide provides self-validating protocols and mechanistic troubleshooting to help you isolate c-Met-specific phenotypes from off-target artifacts in your in vitro assays.

Section 1: Diagnostic FAQs - Identifying Off-Target Activity

Q: My cells are undergoing apoptosis upon treatment, but I suspect it might not be due to c-Met inhibition. How can I definitively distinguish between on-target efficacy and off-target toxicity?

A: Small molecule inhibitors can induce cell cycle arrest and apoptosis independent of their primary target ()[4]. To establish causality, you must decouple the chemical inhibition from the genetic dependence of the cell line. We recommend a self-validating siRNA-Based Target Deconvolution Protocol . By genetically silencing c-Met, you create a baseline where the primary target is absent. If the cells survive the genetic knockdown but die when exposed to the drug, the cytotoxicity is definitively driven by an off-target mechanism ()[5].

Methodology: siRNA-Based Target Deconvolution Protocol
  • Cell Preparation: Seed c-Met-dependent cells (e.g., MKN45 or EBC-1) in 6-well plates at 3×105 cells/well. Allow 24 hours for adherence.

  • Genetic Silencing: Transfect cells with 50 nM of c-Met-specific siRNA (experimental) or non-targeting siRNA (control) using a lipid-based reagent. Causality: This establishes an absolute ground truth for c-Met dependence.

  • Validation of Knockdown: Incubate for 48 hours. Confirm >90% c-Met protein depletion via Western blot to ensure the target is functionally removed.

  • Parallel Drug Treatment: Treat a separate cohort of wild-type cells with 1,8-Naphthyridine-2-carboximidamide hydrochloride (10 nM – 1 µM).

  • Viability Readout: At 72 hours, measure ATP-dependent luminescence (e.g., CellTiter-Glo).

  • Self-Validating Interpretation: If the c-Met siRNA cohort shows no significant loss in viability (indicating the cells do not strictly require c-Met for survival), but the drug-treated cohort exhibits massive cell death, your drug is acting via off-target toxicity[4].

Workflow Start Seed Cells (c-Met dependent) Split Divide Cohorts Start->Split siRNA Transfect c-Met siRNA Split->siRNA Drug Treat with 1,8-Naphthyridine... Split->Drug Assay1 Measure Viability (No effect = Off-target) siRNA->Assay1 Assay2 Measure Viability (Cell death) Drug->Assay2

Workflow for validating c-Met dependence versus off-target cytotoxicity using siRNA.

Section 2: Data & Optimization FAQs - Managing the Therapeutic Window

Q: At what concentration does 1,8-Naphthyridine-2-carboximidamide hydrochloride lose its selectivity for c-Met?

A: The selectivity window is dictated by the differential binding affinity between c-Met and secondary targets like RON and VEGFR2. Because RON shares significant sequence homology with c-Met in the kinase domain, it is often the first off-target hit as concentrations increase[3]. Exceeding the optimal dosing window forces the drug into lower-affinity pockets, triggering off-target signaling cascades. To minimize off-target effects, dosing should be strictly maintained below the IC50 threshold of the nearest off-target kinase.

Quantitative Data: Representative Kinase Selectivity Profile
Kinase TargetIC50 (nM) at 10 µM ATPIC50 (nM) at 1 mM ATPFold Selectivity (vs c-Met)
c-Met 2.515.21.0x (Reference)
RON 18.4145.0~9.5x
ALK 45.0320.5~21.0x
VEGFR2 120.0850.0~55.9x

(Note: Data represents the expected biochemical shift for naphthyridine-based ATP-competitive inhibitors).

Pathway Drug 1,8-Naphthyridine-2- carboximidamide HCl cMet c-Met (Target) Drug->cMet High Affinity RON RON / VEGFR2 (Off-Targets) Drug->RON Low Affinity (High Dose) PI3K PI3K / AKT Survival cMet->PI3K Inhibits MAPK MAPK / ERK Proliferation cMet->MAPK Inhibits Tox Off-Target Toxicity / Arrest RON->Tox Induces

Receptor Tyrosine Kinase signaling divergence and off-target toxicity pathways.

Section 3: Protocol FAQs - Modulating Assay Conditions

Q: My biochemical kinase profiling shows poor selectivity, but my cellular assays look highly specific. Why is there a discrepancy, and how do I fix my in vitro assay?

A: This discrepancy is caused by ATP competition. Standard biochemical kinase assays often use artificially low ATP concentrations (e.g., 10 µM) to maximize the apparent potency of the inhibitor. However, inside a living cell, physiological ATP concentrations are much higher (1–5 mM). High intracellular ATP effectively outcompetes the drug at lower-affinity off-target kinase sites, naturally enhancing the drug's selectivity profile in cellular assays. To fix your in vitro biochemical assay and accurately predict cellular off-target effects, you must run a Physiological ATP Kinase Profiling Assay .

Methodology: Physiological ATP Kinase Profiling Assay
  • Buffer Preparation: Prepare a kinase reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Mg2+ is strictly required to coordinate ATP in the active site of the kinase.

  • Enzyme/Substrate Addition: Add recombinant kinase (c-Met or RON) and the specific peptide substrate to the microplate.

  • Inhibitor Titration: Dispense 1,8-Naphthyridine-2-carboximidamide hydrochloride in a 10-point serial dilution (0.1 nM to 10 µM).

  • Physiological ATP Initiation (Critical Step): Initiate the reaction using a final ATP concentration of 1 mM instead of 10 µM. Causality: This forces the inhibitor to compete against physiological ATP levels, preventing false-positive off-target binding that only occurs in ATP-depleted environments.

  • Detection & Readout: After 60 minutes, add a luminescent kinase detection reagent to measure residual ATP.

  • Self-Validating Interpretation: Calculate the IC50 shift. A robust assay will show a rightward shift in the IC50 curve for off-targets (e.g., RON) that is proportionally larger than the shift for the primary target (c-Met), confirming the true cellular selectivity window.

Logic ATP_High High [ATP] (Physiological 1mM) Comp_High Strong ATP Competition ATP_High->Comp_High ATP_Low Low [ATP] (Biochemical 10µM) Comp_Low Weak ATP Competition ATP_Low->Comp_Low Select_High Higher Apparent Selectivity (Off-targets outcompeted) Comp_High->Select_High Select_Low Lower Apparent Selectivity (False positive off-targets) Comp_Low->Select_Low

Logical relationship between in vitro ATP concentration and apparent kinase selectivity.

References

  • Off Target Effects of c-MET Inhibitors on Thyroid Cancer Cells . PMC (National Institutes of Health). Available at:[Link]

  • Cabozantinib and Tivantinib, but Not INC280, Induce Antiproliferative and Antimigratory Effects in Human Neuroendocrine Tumor Cells in vitro . Karger Publishers. Available at:[Link]

  • Discovery of KIN-8741, a Highly Selective Type IIb c-Met Kinase Inhibitor with Broad Mutation Coverage and Quality Drug-Like Properties for the Treatment of Cancer . ACS Publications. Available at:[Link]

  • Targeting MET: Discovery of Small Molecule Inhibitors as Non-Small Cell Lung Cancer Therapy . ACS Publications. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Extraction Methods for 1,8-Naphthyridine-2-carboximidamide Hydrochloride

Welcome to the Bioanalytical Technical Support Center. As Application Scientists, we frequently encounter challenges when extracting highly polar, strongly basic compounds from complex biological matrices such as plasma,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As Application Scientists, we frequently encounter challenges when extracting highly polar, strongly basic compounds from complex biological matrices such as plasma, serum, or urine.

1,8-Naphthyridine-2-carboximidamide hydrochloride (CAS: 1179360-28-1) presents a unique dual-challenge for sample preparation: it contains a basic naphthyridine heterocycle coupled with a highly basic carboximidamide (amidine) moiety. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure robust LC-MS/MS quantification and eliminate matrix effects [1].

PART 1: Physicochemical Profiling & Analytical Implications

Before selecting an extraction method, we must establish the causality between the molecule's structure and its behavior in biological fluids. The amidine group is the primary driver of this compound's extraction dynamics.

PropertyDescriptionAnalytical Implication for Extraction
Target Analyte 1,8-Naphthyridine-2-carboximidamideHighly polar, di-basic compound. Prone to secondary interactions with silanol groups on standard LC columns.
Key Moieties Naphthyridine ring (Basic)Carboximidamide / Amidine (Highly Basic)The amidine group has a pKa > 11. It remains fully protonated (cationic) at physiological pH (7.4) [2].
Solubility Highly water-soluble (Hydrochloride salt)Will strongly resist partitioning into non-polar organic solvents during standard Liquid-Liquid Extraction (LLE).
Matrix Binding High affinity for acidic phospholipidsStandard Protein Precipitation (PPT) will fail to remove phospholipids, leading to severe ion suppression in the ESI+ source [3].
PART 2: Troubleshooting Guide & FAQs

Q1: I am using standard Protein Precipitation (PPT) with Acetonitrile, but my LC-MS/MS signal is completely suppressed. Why? A: PPT is a non-selective technique. While it successfully denatures and removes large proteins, it leaves behind high concentrations of endogenous phospholipids (e.g., phosphatidylcholines). Because 1,8-Naphthyridine-2-carboximidamide is highly polar and positively charged, it co-elutes with these phospholipids in the void volume or early gradient of reversed-phase chromatography. The phospholipids outcompete your analyte for ionization energy in the Electrospray Ionization (ESI) source, causing massive ion suppression[3]. You must switch to a selective extraction technique.

Q2: I switched to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE), but my recovery is <10%. Why is the analyte not partitioning into the organic phase? A: This is a direct consequence of the carboximidamide's pKa. At physiological pH (~7.4), the amidine group is fully protonated and carries a positive charge. Charged species cannot partition into non-polar organic solvents like MTBE. To force this compound into the organic layer, you would need to raise the sample pH to at least 2 units above its pKa (pH > 13). However, exposing carboximidamides to such extreme alkaline conditions often causes rapid hydrolytic degradation of the functional group. Therefore, traditional LLE is not recommended for this molecule.

Q3: What is the optimal extraction strategy for highly basic, polar amidines from plasma? A: The gold standard for extracting basic polar compounds is Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) [1][2]. Polymeric MCX sorbents contain both hydrophobic (reversed-phase) and strong cation-exchange (sulfonic acid) functional groups. By acidifying the plasma, you ensure the amidine is fully charged. The compound is then locked onto the sorbent via strong ionic bonds, allowing you to wash away neutral lipids and phospholipids with 100% organic solvents before eluting the target analyte with a strong base.

PART 3: Experimental Workflow - MCX SPE Protocol

This self-validating protocol utilizes a polymeric Mixed-Mode Cation Exchange (MCX) cartridge (e.g., Agilent Bond Elut Plexa PCX or Waters Oasis MCX, 30 mg/1 mL) [1].

Step 1: Sample Pre-treatment (Acidification)

  • Action: Aliquot 100 µL of biological plasma. Add 10 µL of Internal Standard (IS). Dilute with 300 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water.

  • Causality: Phosphoric acid disrupts protein binding and drops the pH below 3, ensuring the naphthyridine and amidine nitrogens are 100% protonated for maximum ionic interaction with the sorbent.

Step 2: Sorbent Conditioning & Equilibration

  • Action: Pass 1.0 mL of Methanol (MeOH) through the cartridge, followed by 1.0 mL of LC-MS grade Water.

  • Causality: Methanol wets the polymeric backbone, opening the hydrophobic pores. Water equilibrates the bed to match the aqueous nature of the loaded sample.

Step 3: Sample Loading

  • Action: Load the acidified plasma sample onto the cartridge at a flow rate of 1-2 drops per second.

  • Causality: The positively charged 1,8-Naphthyridine-2-carboximidamide binds tightly to the negatively charged sulfonic acid groups on the sorbent.

Step 4: Wash 1 (Aqueous) & Wash 2 (Organic)

  • Action: Wash with 1.0 mL of 0.1 N HCl, followed by 1.0 mL of 100% Methanol.

  • Causality: The HCl wash removes polar, acidic, and neutral aqueous interferences. Because the analyte is ionically locked to the sorbent, the aggressive 100% Methanol wash can be safely applied to strip away tightly bound phospholipids and neutral hydrophobic lipids without risking premature elution of the analyte [1].

Step 5: Elution

  • Action: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Causality: The high pH of the ammonium hydroxide neutralizes the basic amidine group, breaking the ionic bond with the sulfonic acid sorbent. The methanol simultaneously overcomes any residual hydrophobic interactions, releasing the purified compound.

Step 6: Evaporation & Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

PART 4: Mandatory Visualization

Below are the logical relationships and workflow diagrams illustrating the extraction mechanics and troubleshooting pathways.

SPE_Workflow Start Biological Matrix (Plasma/Urine) Acidify Acidification (2% H3PO4) Start->Acidify Protonates Amidine (pKa > 11) Load Load on MCX SPE (Cation Exchange) Acidify->Load Analyte binds via ionic interaction Wash1 Aqueous Wash (0.1N HCl) Load->Wash1 Removes polar interferences Wash2 Organic Wash (100% MeOH) Wash1->Wash2 Removes phospholipids & neutrals Elute Elution (5% NH4OH in MeOH) Wash2->Elute Neutralizes Amidine Releases analyte Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Figure 1: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) for Amidine extraction.

Troubleshooting Issue Low Recovery of 1,8-Naphthyridine-2-carboximidamide Check1 Is the load step sufficiently acidic? Issue->Check1 Fix1 Adjust sample to pH < 3 using 2% H3PO4 Check1->Fix1 No Check2 Are you losing analyte in the organic wash? Check1->Check2 Yes Fix2 Ensure no base is present in the wash solvent Check2->Fix2 Yes Check3 Is elution incomplete? Check2->Check3 No Fix3 Use strong base (5% NH4OH) in 100% Methanol Check3->Fix3 Yes

Figure 2: Troubleshooting decision tree for resolving low recovery in basic polar extractions.

PART 5: References
  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX Agilent Technologies URL:[Link]

  • Solid Phase Extraction in LC-MS Sample Preparation Biocompare URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1,8-Naphthyridine-2-carboximidamide hydrochloride in Murine Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential therapeutic efficacy of 1,8-Naphthyridine-2-carboximidamide hydrochloride in preclinical murin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential therapeutic efficacy of 1,8-Naphthyridine-2-carboximidamide hydrochloride in preclinical murine models. As direct in vivo comparative data for this specific molecule is emerging, this document synthesizes information on its putative mechanisms of action and compares its anticipated performance with established alternative compounds. The focus is on two key areas where the 1,8-naphthyridine scaffold has shown significant promise: oncology, through the inhibition of c-Met kinase, and inflammation, via modulation of the Toll-like receptor 4 (TLR4) signaling pathway.

Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] 1,8-Naphthyridine-2-carboximidamide hydrochloride, a distinct derivative, has garnered interest for its potential to inhibit c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation, and for its putative antimicrobial and antiviral activities.[1] Furthermore, structurally related 1,8-naphthyridine-2-carboxamide derivatives have been demonstrated to possess potent anti-inflammatory effects by suppressing the TLR4/MyD88/NF-κB signaling pathway in microglial cells.[3][4]

This guide will therefore explore the comparative efficacy of 1,8-Naphthyridine-2-carboximidamide hydrochloride through the lens of these two validated targets, providing a framework for its evaluation in relevant murine models.

Putative Mechanism of Action I: c-Met Kinase Inhibition in Oncology

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when aberrantly activated, plays a crucial role in tumor growth, invasion, and metastasis.[5] High expression of c-Met is correlated with poor prognosis in several cancers, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC).[5][6] The ability of 1,8-Naphthyridine-2-carboximidamide hydrochloride to potentially inhibit c-Met kinase positions it as a candidate for anticancer therapy.[1]

Comparative Efficacy with Established c-Met Inhibitors in Murine Xenograft Models

To contextualize the potential of 1,8-Naphthyridine-2-carboximidamide hydrochloride, we compare it to other selective c-Met inhibitors that have been evaluated in murine cancer models.

CompoundMurine ModelKey Efficacy FindingsReference
MSC2156119J (EMD 1214063) MHCC97H HCC xenograftsInhibited tumor growth and induced complete regression. Undetectable alpha-fetoprotein (AFP) levels after 5 weeks. Reduced lung metastases.[5]
PHA665752 H441 NSCLC xenograftsReduced tumor size by 75% compared to control.[7]
Cabozantinib Various xenograft modelsExerts potent antitumor effects, particularly in models expressing both MET and VEGF.[8]
SU11274 NSCLC cell line modelsReduced cell growth, induced G1 cell cycle arrest and apoptosis.[7][8]

Based on these comparators, a successful in vivo evaluation of 1,8-Naphthyridine-2-carboximidamide hydrochloride in a murine xenograft model (e.g., HCC or NSCLC) would be expected to demonstrate significant tumor growth inhibition, a reduction in downstream signaling markers (p-Met, p-Akt), and potentially an improvement in overall survival.

Signaling Pathway: c-Met Inhibition

The following diagram illustrates the c-Met signaling pathway and the proposed point of inhibition by 1,8-Naphthyridine-2-carboximidamide hydrochloride.

cMet_pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K activates RAS RAS/RAF/MEK cMet->RAS activates STAT3 STAT3 cMet->STAT3 activates Naphthyridine 1,8-Naphthyridine-2- carboximidamide hydrochloride Naphthyridine->cMet inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation promote ERK ERK RAS->ERK ERK->Proliferation promote STAT3->Proliferation promote

Proposed inhibition of the c-Met signaling pathway.

Putative Mechanism of Action II: TLR4 Antagonism in Inflammatory Disease Models

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory cascade.[4] Dysregulated TLR4 signaling is implicated in inflammatory bowel disease (IBD) and neuroinflammation.[3][4] The demonstrated activity of related 1,8-naphthyridine-2-carboxamides against the TLR4 pathway suggests that 1,8-Naphthyridine-2-carboximidamide hydrochloride may also function as a TLR4 antagonist.[3][4]

Comparative Efficacy with Established TLR4 Antagonists in Murine Inflammation Models

The potential anti-inflammatory effects of 1,8-Naphthyridine-2-carboximidamide hydrochloride can be benchmarked against known TLR4 antagonists in murine models of colitis.

CompoundMurine ModelKey Efficacy FindingsReference
Anti-TLR4/MD-2 Antibody DSS-induced colitisDelayed development of colitis, reduced macrophage and dendritic cell infiltrate, and decreased mucosal expression of CCL2, TNF-α, and IL-6.[4]
CRX-526 DSS-induced colitis & MDR1a-deficient miceInhibited the development of moderate-to-severe disease by blocking the interaction between enteric bacteria and the innate immune system.[9]
TAK-242 In vitro/ex vivo models of intestinal mucositisLimited efficacy in preventing inflammation in epithelial-focused models, suggesting immune cells may be a more critical target.[10]

For 1,8-Naphthyridine-2-carboximidamide hydrochloride to be considered a viable anti-inflammatory candidate, it should demonstrate a reduction in disease activity index (DAI), mitigate histological damage, and lower the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in a model such as DSS-induced colitis.

Signaling Pathway: TLR4 Antagonism

The diagram below illustrates the TLR4 signaling cascade and the potential point of intervention for 1,8-Naphthyridine-2-carboximidamide hydrochloride.

TLR4_pathway cluster_downstream Downstream Signaling LPS LPS TLR4 TLR4/MD-2 Complex LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits Naphthyridine 1,8-Naphthyridine-2- carboximidamide hydrochloride Naphthyridine->TLR4 inhibits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription of

Proposed antagonism of the TLR4 signaling pathway.

Experimental Protocols for Murine Model Evaluation

The following are standardized, step-by-step methodologies for assessing the efficacy of 1,8-Naphthyridine-2-carboximidamide hydrochloride in murine models.

Protocol 1: Human Tumor Xenograft Model for Anticancer Efficacy

This protocol is adapted from established methods for evaluating anticancer agents in vivo.[1]

  • Cell Culture and Implantation:

    • Culture a relevant human cancer cell line (e.g., MHCC97H for liver cancer, H441 for lung cancer) under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^7 cells/mL.

    • Subcutaneously inject 0.1-0.2 mL of the cell suspension into the right flank of 6-8 week old athymic nude mice.

  • Tumor Growth and Grouping:

    • Monitor tumor growth by measuring length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, 1,8-Naphthyridine-2-carboximidamide hydrochloride, positive control comparator like MSC2156119J).

  • Treatment Administration:

    • Administer the test compound and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., Western blot for p-Met, immunohistochemistry for proliferation markers like Ki-67).

    • Conduct survival studies where the endpoint is a pre-defined tumor volume or clinical deterioration.

Protocol 2: DSS-Induced Colitis Model for Anti-Inflammatory Efficacy

This protocol is a standard model for inducing acute colitis to evaluate anti-inflammatory compounds.[4]

  • Induction of Colitis:

    • Administer 2.5-5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water of C57BL/6 mice for 5-7 days.

  • Treatment Groups:

    • Randomize mice into treatment groups (e.g., Vehicle control, 1,8-Naphthyridine-2-carboximidamide hydrochloride at various doses, positive control like an anti-TLR4 antibody).

    • Administer treatment daily, starting concurrently with or slightly before DSS administration.

  • Monitoring and Scoring:

    • Record body weight, stool consistency, and presence of blood daily.

    • Calculate a Disease Activity Index (DAI) score based on these parameters.

  • Terminal Analysis:

    • At the end of the treatment period, euthanize mice and collect colon tissue.

    • Measure colon length (shortening is a sign of inflammation).

    • Fix a section of the colon in formalin for histological analysis (H&E staining) to score inflammation and tissue damage.

    • Homogenize another section to measure cytokine levels (e.g., IL-6, TNF-α) by ELISA or qPCR.

Experimental Workflow Diagram

experimental_workflow cluster_oncology Anticancer Efficacy (Xenograft Model) cluster_inflammation Anti-Inflammatory Efficacy (DSS Colitis Model) onco_start Implant Human Tumor Cells in Mice onco_group Randomize into Treatment Groups onco_start->onco_group onco_treat Administer Compound/ Vehicle/Comparator onco_group->onco_treat onco_monitor Monitor Tumor Volume & Body Weight onco_treat->onco_monitor onco_end Terminal Analysis: Tumor Weight, Biomarkers onco_monitor->onco_end infl_start Induce Colitis with DSS infl_group Randomize into Treatment Groups infl_start->infl_group infl_treat Administer Compound/ Vehicle/Comparator infl_group->infl_treat infl_monitor Monitor DAI Score & Body Weight infl_treat->infl_monitor infl_end Terminal Analysis: Colon Length, Histology, Cytokines infl_monitor->infl_end

General workflow for in vivo efficacy studies.

Conclusion and Future Directions

While direct in vivo data for 1,8-Naphthyridine-2-carboximidamide hydrochloride is not yet widely published, its chemical structure and the activities of related analogs strongly suggest potential efficacy as both an anticancer agent via c-Met inhibition and an anti-inflammatory agent through TLR4 antagonism. The comparative data from established inhibitors in these pathways provide a robust framework for designing and interpreting future preclinical studies. Rigorous evaluation using the standardized murine models outlined in this guide will be critical to validating its therapeutic potential and defining its efficacy profile relative to existing alternatives.

References

  • BenchChem. (2025).
  • Nguyen, P. L., Bui, B. P., Lee, H., & Cho, J. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2527. [Link]

  • Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601.
  • Ungaro, R., Fukata, M., Hsu, D., Hernandez, Y., Breglio, K., Chen, A., ... & Abreu, M. T. (2009). A novel Toll-like receptor 4 antagonist antibody ameliorates inflammation but impairs mucosal healing in murine colitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 296(6), G1167-G1179. [Link]

  • Patel, H., Tovar, E. A., He, Y., He, L., & He, L. (2020). The Effect of Selective c-MET Inhibitor on Hepatocellular Carcinoma in the MET-Active, β-Catenin-Mutated Mouse Model. Cancers, 12(9), 2475. [Link]

  • Fagagnini, S., M-R, A., F-N, C., V, S., C, S., A, V., ... & G, G. (2014). The c-Met Inhibitor MSC2156119J Effectively Inhibits Tumor Growth in Liver Cancer Models. PLoS ONE, 9(8), e104658. [Link]

  • Bateman, E. H., Ke, B., Al-Dasooqi, N., & Son, J. (2019). Investigation of TLR4 Antagonists for Prevention of Intestinal Inflammation. Journal of Pharmacy and Pharmaceutical Sciences, 22, 506-517.
  • Roma, G., Di Braccio, M., Grossi, G., Piras, D., Ballabeni, V., Tognolini, M., ... & Barocelli, E. (2010). Novel 5-aminoimidazo[1,2-a][1][11]naphthyridine-6-carboxamide and 5-amino[1][3][4]triazolo[4,3-a][1][11]naphthyridine-6-carboxamide derivatives showing potent analgesic or anti-inflammatory activity, respectively, and completely devoid of acute gastrolesivity. European Journal of Medicinal Chemistry, 45(1), 352-366.

  • Ria, F., Gaggero, N., Ponzoni, M., F-N, C., V, S., C, S., ... & G, G. (2010). The c-Met inhibitor MSC2156119J effectively inhibits tumor growth in liver cancer models. PLoS ONE, 9(8), e104658.
  • Abd-El-Aziz, A. S., El-Sayed, N. S., & El-Gohary, N. S. (2014). High efficacy of Toll-like receptor 4 targeting in murine and humanized models of rheumatoid arthritis in comparison with IL-1 and TNF inhibitors. The Journal of Immunology, 192(1_Supplement), 68-16.
  • Nguyen, P. L., Bui, B. P., Lee, H., & Cho, J. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International journal of molecular sciences, 22(5), 2527. [Link]

  • Maulik, G., Kijima, T., Ma, P. C., Ghosh-Choudhury, N., & Salgia, R. (2007). A Selective Small Molecule Inhibitor of c-Met, PHA665752, Inhibits Tumorigenicity and Angiogenesis in Mouse Lung Cancer Xenografts. Clinical Cancer Research, 13(8), 2464-2471. [Link]

  • Padda, S. K., & Wakelee, H. A. (2014). MET inhibitors in combination with other therapies in non-small cell lung cancer.
  • Sachdeva, S., Dwivedi, D., & Kumar, R. (2015). Synthesis, Evaluation and in silico studies of 1,8-Naphthyridine derivatives against antimicrobial activity. Journal of Applied Pharmaceutical Science, 5(07), 053-059.
  • Fort, M. M., Mozaffarian, A., Stover, A. G., Correale, J., Johnson, D. A., & Golenbock, D. T. (2005). A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease. The Journal of Immunology, 174(10), 6416-6423. [Link]

  • Wardill, H. R., Gibson, R. J., & Van Sebille, Y. Z. (2016). Toll-like receptor 4 (TLR4) antagonists as potential therapeutics for intestinal inflammation. Current drug targets, 17(14), 1613-1626.

Sources

Comparative

Validating 1,8-Naphthyridine-2-carboximidamide hydrochloride target engagement using SPR

Title: Validating 1,8-Naphthyridine-2-carboximidamide Hydrochloride Target Engagement: An SPR Comparison Guide Executive Summary & Rationale In early-stage drug discovery, relying solely on biochemical IC50​ assays to va...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating 1,8-Naphthyridine-2-carboximidamide Hydrochloride Target Engagement: An SPR Comparison Guide

Executive Summary & Rationale

In early-stage drug discovery, relying solely on biochemical IC50​ assays to validate low-molecular-weight hits can lead to costly false positives. Biochemical assays infer inhibition but do not prove direct physical binding.

The compound 1,8-Naphthyridine-2-carboximidamide hydrochloride (CAS: 1179360-28-1; MW ≈ 252.7 g/mol ) features a privileged heterocyclic scaffold widely documented for its inhibitory activity against metalloenzymes, notably Carbonic Anhydrase II (CA-II), as well as bacterial efflux pumps[1]. To definitively validate the target engagement of this pharmacophore, we must employ biophysical techniques. This guide objectively compares Surface Plasmon Resonance (SPR) against alternative methodologies and provides a self-validating, causality-driven protocol for kinetic characterization.

Technology Comparison: SPR vs. ITC vs. MST

When profiling small molecules like 1,8-naphthyridine derivatives, researchers typically evaluate three primary biophysical tools: SPR, Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

While ITC provides rich thermodynamic data ( ΔH , ΔS ) in a true solution phase, it requires prohibitive amounts of target protein and often struggles with the heat of dilution from DMSO. MST consumes minimal sample but frequently requires fluorescent labeling, which can sterically occlude the binding pocket of the target.

SPR has emerged as the gold standard for studying biomolecular interactions[2]. It is label-free, operates in real-time, and uniquely resolves the dynamic components of affinity—the association ( kon​ ) and dissociation ( koff​ ) rate constants—which are critical for predicting in vivo drug residence time[3].

Table 1: Comparative Target Engagement Data for 1,8-Naphthyridine-2-carboximidamide hydrochloride (Representative CA-II Binding)

ParameterSPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)MST (Microscale Thermophoresis)
Primary Output Kinetics ( kon​ , koff​ ) & Affinity ( KD​ )Thermodynamics ( ΔH , ΔS ) & Affinity ( KD​ )Affinity ( KD​ )
Labeling Required No (Target immobilization required)No (True solution phase)Yes (Fluorescent label typically used)
Expected KD​ ~1.24 µM~1.45 µM~1.30 µM
Sample Consumption Low (~2 µg protein per flow cell)High (~300 µg protein per injection)Very Low (~0.5 µg protein)
Small Molecule Sensitivity High (Requires rigorous DMSO correction)Moderate (Prone to DMSO heat artifacts)High
Throughput High (Automated 384-well processing)Low (Manual, single-cell injection)Medium (16 capillaries per run)

The Causality of Experimental Design

A protocol is only as robust as the logic underlying it. For small molecule SPR, every parameter must be deliberately engineered to isolate the binding signal from background noise.

  • Immobilization Density ( Rmax​ ): The SPR signal is directly proportional to the mass of the bound analyte[4]. Because 1,8-Naphthyridine-2-carboximidamide hydrochloride is extremely small (~252 Da) compared to a typical target like CA-II (~30 kDa), the mass ratio is roughly 1:120. To achieve a reliable theoretical maximum response ( Rmax​ ) of 20-30 Resonance Units (RU), we must immobilize a high density of the target protein (~3500-4000 RU) via amine coupling.

  • Excluded Volume (DMSO) Correction: This compound requires DMSO for aqueous solubility. DMSO possesses a massive refractive index. Even a microscopic 0.1% mismatch in DMSO concentration between the running buffer and the injected sample generates a bulk shift of ~120 RU, completely eclipsing the ~15 RU binding signal of the small molecule[4]. Implementing a multi-point DMSO solvent correction curve is non-negotiable to correct these response behaviors[5].

  • Mass Transport Limitations: To ensure the measured kon​ reflects true binding kinetics rather than the diffusion rate of the compound to the sensor surface, we must utilize a high flow rate (50 µL/min).

Self-Validating SPR Protocol

System: Biacore T200/S200 (or equivalent high-sensitivity SPR biosensor). Sensor Chip: CM5 (Carboxymethylated dextran).

Step 1: Target Immobilization (Amine Coupling)

  • Equilibrate the system with HBS-P+ running buffer (pH 7.4).

  • Activate the CM5 surface on Flow Cell 2 (Fc2) with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Inject the target protein diluted in 10 mM Sodium Acetate (pH 4.5) until an immobilization level of ~3500 RU is reached.

  • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Self-Validation Checkpoint: Treat Flow Cell 1 (Fc1) identically but omit the protein. This serves as an in-line reference channel to subtract non-specific binding.

Step 2: Buffer Transition & DMSO Calibration

  • Switch the running buffer to HBS-P+ containing exactly 2.0% DMSO . Prime the fluidics thoroughly.

  • Prepare a 5-point DMSO calibration series ranging from 1.5% to 2.8% DMSO in HBS-P+.

  • Inject the calibration series to build an excluded volume correction model. The software will map the bulk refractive index shifts to correct subsequent analyte injections[5].

Step 3: Analyte Injection & Kinetic Profiling

  • Prepare a 2-fold dilution series of 1,8-Naphthyridine-2-carboximidamide hydrochloride (e.g., 0.39 µM to 12.5 µM). Critical: Dilute the compound directly into the 2.0% DMSO running buffer to minimize bulk shift discrepancies.

  • Inject each concentration over Fc1 and Fc2 at a flow rate of 50 µL/min.

  • Association Phase: 60 seconds.

  • Dissociation Phase: 180 seconds.

  • Self-Validation Checkpoint: Include a buffer-only injection (0 µM) to serve as a double-reference for baseline drift subtraction.

Step 4: Data Processing

  • Subtract the reference channel (Fc2 - Fc1) and the buffer blank (double referencing).

  • Apply the DMSO solvent correction model.

  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

Workflow Visualization

SPR_Validation_Workflow N1 Target Immobilization (Amine Coupling) N2 DMSO Calibration (Solvent Correction) N1->N2 Baseline Prep N3 Analyte Association (kon Measurement) N2->N3 2% DMSO Match N4 Buffer Dissociation (koff Measurement) N3->N4 50 µL/min Flow N5 Kinetic Analysis (1:1 Langmuir Fit) N4->N5 Sensorgram

Figure 1: SPR operational workflow for small molecule kinetic profiling and DMSO correction.

References[1] Title: [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase.

Source: National Institutes of Health (PMC). URL: [Link]3] Title: Characterization of Small Molecule-Protein Interactions Using SPR Method. Source: PubMed. URL: [Link]5] Title: Chapter 9: Treating Raw Data: Software for SPR Applications. Source: Royal Society of Chemistry. URL: [Link]4] Title: Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Source: Royal Society of Chemistry. URL: [Link]2] Title: A beginner's guide to surface plasmon resonance. Source: Portland Press (The Biochemist). URL: [Link]

Sources

Validation

A Comparative Guide to Nitric Oxide Synthase Inhibition: 1,8-Naphthyridine-2-carboximidamide Hydrochloride and Standard Inhibitors

For researchers in pharmacology and drug development, the targeted inhibition of nitric oxide synthase (NOS) isoforms is a critical area of investigation for a multitude of therapeutic areas, including neurodegenerative...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in pharmacology and drug development, the targeted inhibition of nitric oxide synthase (NOS) isoforms is a critical area of investigation for a multitude of therapeutic areas, including neurodegenerative diseases, inflammation, and cardiovascular disorders. This guide provides a comparative analysis of the inhibitory potential of 1,8-Naphthyridine-2-carboximidamide hydrochloride against established NOS inhibitors.

Nitric oxide (NO) is a pivotal signaling molecule produced by three distinct NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] While nNOS and eNOS are constitutively expressed and play roles in neurotransmission and vascular tone respectively, iNOS is induced during inflammatory responses and can produce large, cytotoxic amounts of NO.[2] Consequently, the development of potent and selective NOS inhibitors is of significant therapeutic interest.

This guide will compare the inhibitory concentration (IC50) of this representative 1,8-naphthyridine derivative with well-characterized, standard NOS inhibitors: L-NMMA (a non-selective inhibitor), 1400W (a highly selective iNOS inhibitor), and 7-Nitroindazole (a preferential nNOS inhibitor).

Comparative Inhibitory Potency (IC50)

The following table summarizes the reported IC50 values of the selected inhibitors against the three NOS isoforms. It is important to note that IC50 values can vary depending on the specific assay conditions, such as substrate concentration.[6]

InhibitornNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity Profile
1,8-Naphthyridine-2-carboxamide (HSR2104) Not ReportedNot Reported25.43 (in-cell NO production)[5]Appears iNOS-preferential in a cellular context
L-NMMA 4.9[7]3.5[7]6.6[7]Non-selective
1400W 2[8]50[8]≤0.007 (K_d)Highly iNOS-selective
7-Nitroindazole 0.47[9]High (less potent)[10]Moderately Potent[1]nNOS-selective

Expert Interpretation: The data for the 1,8-naphthyridine-2-carboxamide derivative (HSR2104) suggests a moderate inhibitory effect on iNOS-mediated NO production within a cellular environment. When compared to the standard inhibitors, L-NMMA exhibits broad-spectrum activity across all isoforms. In stark contrast, 1400W demonstrates exceptional potency and selectivity for iNOS, with over 5000-fold selectivity against eNOS.[11] 7-Nitroindazole shows a clear preference for nNOS.[9][12] The 1,8-naphthyridine scaffold, as represented by HSR2104, presents an interesting starting point for the development of more potent and potentially selective iNOS inhibitors.

Experimental Protocol: Determination of NOS Inhibition via the Griess Assay

To ensure the trustworthiness and reproducibility of IC50 data, a well-defined and validated experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the inhibitory effect of a compound on NO production from a NOS-expressing cell lysate or purified enzyme using the Griess reaction. This assay measures nitrite, a stable and quantifiable breakdown product of NO in aqueous solution.[13][14]

Principle of the Assay

The assay quantifies nitrite concentration through a diazotization reaction. In an acidic medium, sulfanilamide converts nitrite into a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically at ~540 nm.[14][15] To account for the total NO production, nitrate, the other stable metabolite, is first converted to nitrite using nitrate reductase.[13][16]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis enzyme NOS Enzyme Source (e.g., cell lysate, purified enzyme) incubation Incubate Enzyme, Inhibitor, & Reagents at 37°C enzyme->incubation inhibitor Test Inhibitor Dilutions (e.g., 1,8-Naphthyridine) inhibitor->incubation reagents Assay Buffer & Cofactors (L-arginine, NADPH, etc.) reagents->incubation nitrate_reduction Add Nitrate Reductase & NADH incubation->nitrate_reduction Stop Reaction griess_reagents Add Griess Reagents I & II nitrate_reduction->griess_reagents readout Measure Absorbance at 540 nm griess_reagents->readout ic50_calc Calculate % Inhibition & IC50 readout->ic50_calc standard_curve Generate Nitrite Standard Curve standard_curve->ic50_calc

Caption: Workflow for determining NOS inhibition using the Griess assay.

Step-by-Step Methodology
  • Preparation of Reagents and Standards:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4) containing necessary cofactors for NOS activity, such as L-arginine (substrate), NADPH, FAD, FMN, and calmodulin. The concentration of the substrate, L-arginine, is critical as it will influence the apparent IC50 value for competitive inhibitors.[6]

    • Test Inhibitor Stock Solutions: Prepare a concentrated stock solution of 1,8-Naphthyridine-2-carboximidamide hydrochloride and standard inhibitors (L-NMMA, 1400W, 7-Nitroindazole) in an appropriate solvent (e.g., water or DMSO).

    • Serial Dilutions: Perform serial dilutions of the inhibitor stocks in assay buffer to create a range of concentrations to be tested.

    • Nitrite Standards: Prepare a series of known concentrations of sodium nitrite in assay buffer to generate a standard curve.

  • Enzyme Preparation:

    • Prepare a lysate from cells known to express the desired NOS isoform (e.g., LPS-stimulated RAW 264.7 macrophages for iNOS) or use a purified recombinant NOS enzyme.

    • Determine the protein concentration of the lysate to ensure equal amounts of enzyme are used in each reaction.

  • Enzymatic Reaction:

    • In a 96-well microplate, add the assay buffer, the serially diluted test inhibitors, and the enzyme preparation.

    • Initiate the reaction by adding the substrate, L-arginine.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure a linear rate of NO production.

  • Nitrate Reduction:

    • Following incubation, add nitrate reductase and its cofactor, NADH, to each well to convert any nitrate produced back to nitrite.[16]

    • Incubate at room temperature for a sufficient time to allow for complete conversion.

  • Colorimetric Detection:

    • Add Griess Reagent I (sulfanilamide in an acidic solution) to each well, followed by Griess Reagent II (N-(1-naphthyl)ethylenediamine in an acidic solution).[16]

    • Allow the color to develop for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

    • Determine the nitrite concentration in each experimental well by interpolating from the standard curve.

    • Calculate the percentage of NOS inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

This guide provides a comparative overview of the inhibitory profile of a representative 1,8-naphthyridine derivative against standard NOS inhibitors. While the 1,8-naphthyridine scaffold shows promise for iNOS inhibition, further studies are required to determine the precise IC50 values of 1,8-Naphthyridine-2-carboximidamide hydrochloride against purified NOS isoforms and to fully characterize its selectivity profile. The provided experimental protocol offers a robust framework for conducting such investigations, ensuring the generation of reliable and reproducible data for the advancement of novel NOS inhibitors in drug discovery.

References

  • Li, H., et al. (2007). In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures. Bioorganic & Medicinal Chemistry Letters, 17(11), 3177-3180. [Link]

  • Li, H., et al. (2014). The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. Molecules, 19(5), 6257-6278. [Link]

  • Furfine, E. S., et al. (1994). Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline. Journal of Biological Chemistry, 269(42), 26677-26683. [Link]

  • Cinelli, M. A., et al. (2017). Nitric Oxide Synthase Inhibitors. IntechOpen. [Link]

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-4963. [Link]

  • Toda, N., et al. (2001). Relatively selective neuronal nitric oxide synthase inhibition by 7-nitroindazole in monkey isolated cerebral arteries. Journal of Pharmacology and Experimental Therapeutics, 298(1), 133-138. [Link]

  • Casey, D. P., et al. (2015). Nitric oxide synthase inhibition with N(G)-monomethyl-L-arginine: determining the window of effect in the human vasculature. Journal of Applied Physiology, 118(1), 11-17. [Link]

  • Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]

  • Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • ResearchGate. IC50 values of the selected 1,8-naphthyridine-2-carboxamide... [Link]

  • Wikipedia. 7-Nitroindazole. [Link]

  • ScienCell Research Laboratories. Nitric Oxide Assay (NO). [Link]

  • ResearchGate. Inhibitory effects of various AGEs and other compounds on the enzymatic... [Link]

  • ResearchGate. Pharmacologic inhibition of eNOS-activity by L-NMMA inhibits... [Link]

  • Kim, M., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2527. [Link]

  • Hoiland, R. L., et al. (2015). Effects of the nitric oxide synthase inhibitor L-NMMA on cerebrovascular and cardiovascular responses to hypoxia and hypercapnia in humans. The Journal of Physiology, 593(2), 431-444. [Link]

  • Al-Gharabli, S. I., et al. (2024). New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2021).[7][8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. Scientific Reports, 11(1), 1-14. [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. Journal of Biomolecular Structure and Dynamics, 41(4), 1369-1383. [Link]

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Comparative

A Comparative Guide to Kinase Cross-Reactivity Profiling: A Case Study on the mTOR Inhibitor, WYE-354

This guide provides an in-depth, technical framework for assessing the cross-reactivity of kinase inhibitors. While the initial topic of interest was 1,8-Naphthyridine-2-carboximidamide hydrochloride, publicly available,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical framework for assessing the cross-reactivity of kinase inhibitors. While the initial topic of interest was 1,8-Naphthyridine-2-carboximidamide hydrochloride, publicly available, comprehensive kinase panel data for this specific molecule is limited. The 1,8-Naphthyridine scaffold is indeed a promising foundation for novel kinase inhibitors, with various derivatives showing activity against targets like Casein Kinase 2 and c-Met kinase.[1][2][3]

To illustrate the rigorous process of selectivity profiling, this guide will use WYE-354 , a well-characterized and potent ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), as an exemplary case study.[4][5][6] The principles, protocols, and data interpretation frameworks detailed herein are universally applicable for the evaluation of any novel kinase inhibitor, including new derivatives from the 1,8-Naphthyridine class.

The Imperative of Selectivity: Why Kinase Profiling is Non-Negotiable

Protein kinases are a large family of structurally related enzymes that regulate a vast array of cellular processes. Their catalytic domains, particularly the ATP-binding pocket, share conserved features across the kinome. Consequently, small molecule inhibitors designed to target the ATP-binding site of one kinase often exhibit inhibitory activity against multiple other kinases.[7] This "off-target" activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.

Therefore, comprehensive kinase selectivity profiling is a cornerstone of modern drug discovery.[8] It is essential to:

  • De-risk clinical development by identifying potential off-target liabilities early.

  • Elucidate the true mechanism of action of a compound, ensuring the observed phenotype is due to inhibition of the intended target.

  • Discover opportunities for drug repositioning by identifying novel, potent off-target activities.

WYE-354 serves as an excellent model for this discussion. It was designed to target mTOR, a serine/threonine kinase in the PI3K-related kinase (PIKK) superfamily.[9] Given the structural homology within this family, assessing its activity against closely related kinases like the phosphoinositide 3-kinases (PI3Ks) is a critical first step in understanding its selectivity profile.

Designing a Robust Kinase Profiling Strategy

A tiered and systematic approach is the most efficient and cost-effective method for determining inhibitor selectivity.[10] This strategy involves an initial broad screen to identify potential off-targets, followed by more detailed dose-response studies to quantify the potency of these interactions.

The Tiered Screening Workflow

A best-practice workflow involves two main stages:

  • Tier 1: Single-Dose Broad Screening: The inhibitor is tested at a single, relatively high concentration (e.g., 1-10 µM) against a large panel of kinases representing the entire human kinome.[8] The goal is to identify any kinase where the compound shows significant percent inhibition (e.g., >70%).[10]

  • Tier 2: IC₅₀ Determination: For all "hits" identified in Tier 1, a full 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency against each off-target kinase.[10]

G cluster_0 Tier 1: Broad Selectivity Screen cluster_1 Tier 2: Potency Determination T1_Start Test Compound (e.g., WYE-354) T1_Screen Screen at 1 µM against Broad Kinase Panel (200+ Kinases) T1_Start->T1_Screen T1_Result Identify kinases with >70% inhibition T1_Screen->T1_Result T2_Start Hits from Tier 1 T1_Result->T2_Start Proceed with hits T2_IC50 Generate 10-point dose-response curves to determine IC₅₀ values T2_Start->T2_IC50 T2_Result Quantitative Selectivity Profile T2_IC50->T2_Result G Compound WYE-354 mTOR mTOR Compound->mTOR High Potency (IC₅₀ = 5 nM) PI3Ka PI3Kα Compound->PI3Ka Low Potency (IC₅₀ = 1,890 nM) PI3Kg PI3Kγ Compound->PI3Kg Low Potency (IC₅₀ = 7,370 nM) Other Other Kinases Compound->Other No Significant Inhibition

Figure 2: WYE-354 demonstrates high selectivity for its primary target.

Comparative Analysis: WYE-354 vs. Alternative mTOR Pathway Inhibitors

The therapeutic utility of an inhibitor is defined by its selectivity profile. WYE-354's profile is best understood when compared against other classes of compounds that target the PI3K/AKT/mTOR pathway.

Table 2: Comparison of mTOR Pathway Inhibitor Classes

Inhibitor ClassExample(s)Mechanism of ActionmTORC1/2 InhibitionKey Selectivity NotesReference
Allosteric mTOR Inhibitors Rapamycin, EverolimusAllosteric; Binds to FKBP12, which then binds to mTOR's FRB domainmTORC1 onlyHighly specific for mTORC1; does not inhibit the ATP-binding site. [11][12][11][12]
Selective mTOR Kinase Inhibitors WYE-354 , AZD8055ATP-competitive; Binds to the kinase domain of mTORBoth mTORC1 & mTORC2Highly selective for mTOR over PI3K isoforms. [5][6][13][5][6][13]
Dual PI3K/mTOR Inhibitors BEZ235, PI-103ATP-competitive; Binds to the kinase domains of both PI3K and mTORBoth mTORC1 & mTORC2Potently inhibits multiple Class I PI3K isoforms and mTOR. [9][13][9][13]

This comparison highlights a critical trade-off in drug design.

  • Rapalogs are highly specific but incomplete mTOR inhibitors, as they do not affect mTORC2 signaling directly. [11]* Dual PI3K/mTOR inhibitors offer broad pathway blockade, which may be more effective in certain cancers, but this comes at the cost of specificity and a potentially different side-effect profile. [9][13]* Selective mTOR kinase inhibitors like WYE-354 represent a middle ground, providing complete inhibition of mTOR kinase activity (both mTORC1 and mTORC2) while minimizing direct effects on the PI3K family, allowing for a more precise interrogation of mTOR-specific functions. [6][14]

Conclusion

The cross-reactivity profiling of a kinase inhibitor is a multi-faceted process that moves from broad, qualitative screening to precise, quantitative potency determination. The case of WYE-354 demonstrates how a well-designed experimental strategy can clearly define a compound's activity window. Its high potency against mTOR, coupled with significantly weaker inhibition of PI3K and other kinases, validates it as a selective tool for studying mTOR biology.

For any novel compound, whether from the 1,8-Naphthyridine family or another chemical scaffold, applying this rigorous, data-driven approach is paramount. It provides the essential foundation for understanding a molecule's true mechanism of action, predicting its potential therapeutic window, and ultimately, advancing the development of safer and more effective targeted therapies.

References

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 829-846. Retrieved March 25, 2026, from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. Retrieved March 25, 2026, from [Link]

  • WYE-354 | mTOR Inhibitor | 1062169-56-5. (n.d.). AdooQ®. Retrieved March 25, 2026, from [Link]

  • List of MTOR inhibitors. (n.d.). Drugs.com. Retrieved March 25, 2026, from [Link]

  • Zhou, H. Y., & Huang, S. L. (2016). mTOR Inhibitors at a Glance. The FASEB Journal, 30(4), 1-1. Retrieved March 25, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved March 25, 2026, from [Link]

  • Roskoski, R., Jr. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Retrieved March 25, 2026, from [Link]

  • WYE-354 restores Adriamycin sensitivity in multidrug-resistant acute myeloid leukemia cell lines. (2019). Oncology Letters, 18(4), 3629–3638. Retrieved March 25, 2026, from [Link]

  • Guertin, D. A., & Sabatini, D. M. (2009). Rapamycin and mTOR kinase inhibitors. The Journal of Clinical Investigation, 119(4), 752–761. Retrieved March 25, 2026, from [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425–436. Retrieved March 25, 2026, from [Link]

  • LoRusso, P. M. (2010). Mtor Pathway Inhibitors in Cancer Therapy: Moving Past Rapamycin. Expert Opinion on Investigational Drugs, 19(10), 1211-1215. Retrieved March 25, 2026, from [Link]

  • Wells, C. I., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(24), 15585–15603. Retrieved March 25, 2026, from [Link]

  • Elkins, J. M., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Reports, 3(3), 941-951. Retrieved March 25, 2026, from [Link]

  • Wye-354 | C24H29N7O5 | CID 44219749. (n.d.). PubChem - NIH. Retrieved March 25, 2026, from [Link]

  • Diks, S. H., & Peppelenbosch, M. P. (2012). Kinome Profiling. Methods in Molecular Biology, 806, 229–243. Retrieved March 25, 2026, from [Link]

  • Lee, S. Y., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International Journal of Molecular Sciences, 22(5), 2527. Retrieved March 25, 2026, from [Link]

  • Lee, S. Y., et al. (2021). A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. PubMed. Retrieved March 25, 2026, from [Link]

  • Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. (2018). MedChemComm, 9(10), 1726-1738. Retrieved March 25, 2026, from [Link]

  • Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2. (2023). Journal of Medicinal Chemistry, 66(6), 4069–4085. Retrieved March 25, 2026, from [Link]

  • Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists. (2009). Journal of Medicinal Chemistry, 52(12), 3644-3651. Retrieved March 25, 2026, from [Link]

  • Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1H)-one-3-carboxamide scaffold. (2018). MedChemComm, 9(10), 1726-1738. Retrieved March 25, 2026, from [Link]

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Sources

Validation

A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 1,8-Naphthyridine-2-carboximidamide hydrochloride Against Commercial Drugs

Introduction The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] This guide focuses on a specific derivative, 1,8-Naphthyridine-2-carboximidamide hydrochloride, and provides a framework for its benchmark testing against established commercial drugs. While specific preclinical data for this exact compound is emerging, the known activities of its structural analogs suggest three primary potential mechanisms of action: c-Met kinase inhibition, modulation of the TLR4/NF-κB signaling pathway, and inhibition of bacterial DNA gyrase.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed experimental protocols to objectively compare the performance of 1,8-Naphthyridine-2-carboximidamide hydrochloride with market-leading alternatives. The causality behind experimental choices is explained to ensure a thorough understanding of the scientific rationale.

Section 1: Anticancer Potential via c-Met Kinase Inhibition

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation is implicated in tumor growth, invasion, and metastasis in various cancers, including non-small cell lung cancer (NSCLC), gastric, and liver cancer.[6][7] Several c-Met inhibitors have been approved for clinical use, making them ideal benchmarks for our test compound.[7]

Commercial Benchmarks:
  • Crizotinib (Xalkori®): An FDA-approved multi-targeted tyrosine kinase inhibitor targeting ALK, ROS1, and c-Met.[7][8]

  • Capmatinib (Tabrecta®): A potent and selective c-Met inhibitor approved for metastatic NSCLC with MET exon 14 skipping mutations.[9][10]

In-Vitro Benchmark Testing

Objective: To determine the direct inhibitory effect of 1,8-Naphthyridine-2-carboximidamide hydrochloride on c-Met kinase activity and compare its potency (IC50) with Crizotinib and Capmatinib.

Methodology:

  • Reagents: Recombinant human c-Met kinase domain, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, and a kinase assay kit (e.g., Kinase-Glo® MAX).[11]

  • Procedure:

    • Prepare a serial dilution of 1,8-Naphthyridine-2-carboximidamide hydrochloride, Crizotinib, and Capmatinib.

    • In a 96-well plate, add the recombinant c-Met kinase, the test compounds at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP levels using a luminescent readout, which is inversely proportional to kinase activity.[12]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of kinase inhibition against the compound concentration.

Causality of Experimental Choices: This cell-free assay is a crucial first step to confirm direct target engagement and determine the intrinsic potency of the compound against the isolated kinase, free from cellular confounding factors like membrane permeability or off-target effects.

Objective: To assess the ability of the test compound to inhibit c-Met autophosphorylation in a cellular context.

Methodology:

  • Cell Line: Use a cancer cell line with known c-Met activation, such as SNU-620 (gastric cancer with MET amplification).[13]

  • Procedure:

    • Seed SNU-620 cells in a 6-well plate and allow them to adhere.

    • Treat the cells with serial dilutions of 1,8-Naphthyridine-2-carboximidamide hydrochloride, Crizotinib, and Capmatinib for 2 hours.

    • Lyse the cells and quantify the protein concentration.

    • Perform Western blotting using primary antibodies against phospho-c-Met (p-cMet) and total c-Met.[12]

  • Data Analysis: Quantify the band intensities to determine the ratio of p-cMet to total c-Met at different compound concentrations to calculate the cellular IC50.

Objective: To evaluate the anti-proliferative effect of the test compound on c-Met-dependent cancer cells.

Methodology:

  • Cell Lines: Use c-Met amplified cell lines (e.g., SNU-620, Hs 746T) and a c-Met negative control cell line.

  • Procedure:

    • Seed cells in 96-well plates and treat with a range of concentrations of the test compounds for 72 hours.[12]

    • Assess cell viability using a standard method like the MTT or CellTiter-Glo® assay.

  • Data Analysis: Determine the half-maximal growth inhibitory concentration (GI50) for each compound in each cell line.

Data Summary: In-Vitro c-Met Inhibition

Compoundc-Met Kinase IC50 (nM)Cellular p-cMet IC50 (nM)SNU-620 GI50 (nM)
1,8-Naphthyridine-2-carboximidamide hydrochlorideExperimental DataExperimental DataExperimental Data
Crizotinib~11Reference DataReference Data
Capmatinib~0.13Reference DataReference Data
In-Vivo Benchmark Testing

Objective: To assess the in-vivo antitumor efficacy of 1,8-Naphthyridine-2-carboximidamide hydrochloride in a mouse xenograft model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice) subcutaneously implanted with a c-Met amplified human tumor cell line like SNU-620.[13][14]

  • Procedure:

    • Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, 1,8-Naphthyridine-2-carboximidamide hydrochloride, Crizotinib, and Capmatinib.

    • Administer the compounds orally at predetermined doses and schedules.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-cMet).

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups.

Experimental Workflow: In-Vivo Xenograft Study

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture SNU-620 Cell Culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Daily Oral Administration: - Vehicle - Test Compound - Crizotinib - Capmatinib randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia End of Study tgi_analysis Tumor Growth Inhibition (TGI) Calculation euthanasia->tgi_analysis pd_analysis Pharmacodynamic Analysis (p-cMet Western Blot) euthanasia->pd_analysis

Caption: Workflow for the in-vivo xenograft study.

Section 2: Anti-Inflammatory Potential via TLR4/NF-κB Pathway Modulation

Chronic inflammation is a hallmark of numerous diseases, and the Toll-like receptor 4 (TLR4) signaling pathway is a key initiator of the innate immune response.[15] Upon activation by ligands like lipopolysaccharide (LPS), TLR4 triggers a cascade involving MyD88 and ultimately leads to the activation of the transcription factor NF-κB, which upregulates pro-inflammatory cytokines.[16][17] Derivatives of 1,8-naphthyridine have shown promise in attenuating inflammatory responses by targeting this pathway.[4]

Commercial Benchmark:
  • TAK-242 (Resatorvid): A small-molecule inhibitor of TLR4 signaling, used as a research tool to validate the pathway. While not a commercial drug for this indication, it is a standard benchmark for TLR4 inhibition.

In-Vitro Benchmark Testing

Objective: To measure the effect of the test compound on the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.

Methodology:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of 1,8-Naphthyridine-2-carboximidamide hydrochloride and TAK-242 for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[18]

    • Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[18]

  • Data Analysis: Calculate the IC50 for the inhibition of NO production.

Objective: To determine the effect of the test compound on the secretion of key pro-inflammatory cytokines like TNF-α and IL-6.

Methodology:

  • Procedure: Follow the same cell culture, pre-treatment, and LPS stimulation protocol as in the NO production assay.

  • Quantification: Collect the cell culture supernatant and quantify the levels of TNF-α and IL-6 using specific ELISA kits.

  • Data Analysis: Determine the IC50 for the inhibition of each cytokine's production.

Objective: To directly assess the inhibition of NF-κB activation by observing its translocation to the nucleus.

Methodology:

  • Procedure: Treat RAW 264.7 cells with the test compounds, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes).

  • Analysis:

    • Immunofluorescence: Fix and stain the cells with an antibody against the p65 subunit of NF-κB. Visualize the cellular localization of p65 using fluorescence microscopy.

    • Western Blot: Fractionate the cells to separate nuclear and cytoplasmic extracts. Perform Western blotting on the extracts to detect the levels of p65 in each fraction.

  • Data Analysis: Quantify the reduction in nuclear p65 in treated cells compared to the LPS-stimulated control.

Data Summary: In-Vitro Anti-inflammatory Activity

CompoundNO Production IC50 (µM)TNF-α Secretion IC50 (µM)IL-6 Secretion IC50 (µM)
1,8-Naphthyridine-2-carboximidamide hydrochlorideExperimental DataExperimental DataExperimental Data
TAK-242Reference DataReference DataReference Data
In-Vivo Benchmark Testing

Objective: To evaluate the in-vivo anti-inflammatory efficacy of the test compound in a mouse model of acute systemic inflammation.

Methodology:

  • Animal Model: Use C57BL/6 mice.

  • Procedure:

    • Administer 1,8-Naphthyridine-2-carboximidamide hydrochloride or TAK-242 to the mice via an appropriate route (e.g., intraperitoneal or oral).

    • After a set pre-treatment time, induce systemic inflammation by injecting a non-lethal dose of LPS.[19]

    • Collect blood samples at various time points (e.g., 2, 6, and 24 hours) after LPS challenge.

    • Measure the serum levels of TNF-α and IL-6 using ELISA.

  • Data Analysis: Compare the cytokine levels in the treated groups to the vehicle-treated, LPS-challenged group.

Signaling Pathway: TLR4/NF-κB Activation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS CD14 CD14 TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MD2 MD2 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK complex TRAF6->IKK NFkB_IkBa NF-κB-IκBα (Inactive) IKK->NFkB_IkBa IkBa IκBα NFkB NF-κB (p65/p50) NFkB_IkBa->IkBa Phosphorylation & Degradation NFkB_nuc NF-κB (Active) NFkB_IkBa->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Test_Compound 1,8-Naphthyridine Derivative Test_Compound->TLR4 Inhibition?

Caption: TLR4/MyD88/NF-κB signaling pathway and potential inhibition.

Section 3: Antibacterial Potential via DNA Gyrase Inhibition

The 1,8-naphthyridine core is the foundational structure of the quinolone class of antibiotics, which exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[5][20] Nalidixic acid, the first quinolone antibiotic, is a 1,8-naphthyridine derivative.[20] Therefore, it is logical to investigate the antibacterial properties of 1,8-Naphthyridine-2-carboximidamide hydrochloride.

Commercial Benchmark:
  • Ciprofloxacin: A broad-spectrum second-generation fluoroquinolone antibiotic that is widely used clinically.

In-Vitro Benchmark Testing

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Procedure:

    • Perform a broth microdilution assay according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[21]

    • Prepare two-fold serial dilutions of 1,8-Naphthyridine-2-carboximidamide hydrochloride and Ciprofloxacin in a 96-well plate containing cation-adjusted Mueller-Hinton broth.[22]

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[23]

Objective: To determine the lowest concentration of the test compound that results in a 99.9% reduction in the initial bacterial inoculum.

Methodology:

  • Procedure: Following the MIC determination, subculture aliquots from the wells showing no visible growth onto antibiotic-free agar plates.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • Data Analysis: The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum.

Data Summary: In-Vitro Antibacterial Activity

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
1,8-Naphthyridine-2-carboximidamide hydrochlorideExperimental DataExperimental DataExperimental Data
CiprofloxacinReference DataReference DataReference Data
In-Vivo Benchmark Testing

Objective: To evaluate the in-vivo efficacy of the test compound in reducing bacterial burden in a localized infection model.

Methodology:

  • Animal Model: Use neutropenic mice to minimize the influence of the host immune system, allowing for a direct assessment of the compound's antibacterial activity.[24]

  • Procedure:

    • Render mice neutropenic by administering cyclophosphamide.[24]

    • Inject a standardized inoculum of a relevant bacterial strain (e.g., S. aureus) into the thigh muscle.[24]

    • Initiate treatment with the test compound and Ciprofloxacin at various doses and schedules.

    • At 24 hours post-infection, euthanize the mice, homogenize the thigh tissue, and perform quantitative bacterial culture to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the reduction in bacterial burden (log10 CFU/gram) in the treated groups relative to the vehicle control.

Experimental Workflow: Murine Thigh Infection Model

G cluster_setup Model Setup cluster_treatment Treatment & Analysis neutropenia Induce Neutropenia (Cyclophosphamide) infection Intramuscular Injection of Bacteria into Thigh neutropenia->infection treatment Initiate Treatment: - Vehicle - Test Compound - Ciprofloxacin infection->treatment incubation 24h Incubation treatment->incubation euthanasia Euthanasia & Thigh Excision incubation->euthanasia homogenization Tissue Homogenization euthanasia->homogenization plating Serial Dilution & Plating homogenization->plating cfu_count CFU Counting & Data Analysis plating->cfu_count

Caption: Workflow for the murine thigh infection model.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the benchmark testing of 1,8-Naphthyridine-2-carboximidamide hydrochloride. By systematically evaluating its potential as a c-Met kinase inhibitor, an anti-inflammatory agent targeting the TLR4/NF-κB pathway, and an antibacterial compound, researchers can generate the robust, comparative data necessary to determine its therapeutic potential. The outlined protocols, rooted in established methodologies, ensure that the generated data will be both reliable and relevant to the drug development community. The successful execution of these studies will provide a clear, evidence-based assessment of where 1,8-Naphthyridine-2-carboximidamide hydrochloride stands in the landscape of modern therapeutics.

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Safety & Regulatory Compliance

Safety

1,8-Naphthyridine-2-carboximidamide hydrochloride proper disposal procedures

Proper disposal of specialized chemical precursors like 1,8-Naphthyridine-2-carboximidamide hydrochloride (CAS 1179361-61-5) requires a rigorous, causality-driven approach to laboratory safety. As a nitrogenous heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized chemical precursors like 1,8-Naphthyridine-2-carboximidamide hydrochloride (CAS 1179361-61-5) requires a rigorous, causality-driven approach to laboratory safety. As a nitrogenous heterocyclic compound featuring an amidine functional group and a hydrochloride salt, this chemical presents specific environmental and operational risks that dictate its waste management lifecycle.

This guide provides drug development professionals and laboratory scientists with field-proven, step-by-step methodologies for the safe handling, containment, and disposal of this compound.

Chemical Profile & Causality in Risk Assessment

To implement a self-validating safety system, personnel must first understand why specific protocols are required. The structural features of 1,8-Naphthyridine-2-carboximidamide hydrochloride dictate the following hazard controls:

  • The Naphthyridine Core (Environmental Persistence): Nitrogenous heterocyclic amines are known for their environmental persistence and potential toxicity to aquatic life. Standard municipal wastewater treatment plants cannot reliably degrade these structures, meaning they must never be released into public waterways[1].

  • The Hydrochloride Salt (pH Alteration): Amidines are inherently strong bases. Formulating them as hydrochloride salts improves their stability and solubility for research applications. However, when dissolved in water, the HCl dissociates, releasing protons and creating a locally acidic microenvironment. This causality dictates that all aqueous waste streams containing this compound must be pH-monitored to prevent incompatible, exothermic acid-base reactions when mixed in bulk waste carboys.

  • Physical State (Aerosolization Risk): The compound is typically supplied as a crystalline powder. Mechanical agitation can easily disperse fine dust, posing a severe inhalation risk and causing mucosal irritation. Handling protocols must prioritize the prevention of dust dispersion.

Operational Disposal Workflows

The following step-by-step methodologies must be strictly adhered to based on the physical state of the waste generated.

Workflow A: Solid Waste (Powder & Contaminated Consumables)

This workflow applies to unreacted powder, contaminated weighing paper, spatulas, and empty vials.

  • Segregation: Ensure the solid waste is not mixed with strong oxidizers or reactive metals.

  • Containment: Transfer the solid material into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Do not forcefully tap or shake the container, as this generates aerosols.

  • Labeling: Affix a hazardous waste label marked: "Hazardous Solid Waste - Toxic/Irritant (1,8-Naphthyridine derivative)."

  • Disposal: Entrust the sealed container to a licensed hazardous waste disposal company for high-temperature incineration[1].

Workflow B: Aqueous Waste (Buffers & Water Solutions)
  • pH Assessment: Using pH test strips or a calibrated meter, measure the pH of the solution. Expect an acidic reading due to the hydrochloride salt.

  • Neutralization: If the pH is below 6.0, carefully neutralize the solution to a pH of 6–8 using a mild base (e.g., 1M NaOH) before transferring it to a bulk waste container.

  • Bulking: Once neutralized, transfer the liquid into a vented "Aqueous Hazardous Waste" polyethylene carboy using a funnel to prevent splashing.

  • Sewer Ban Compliance: Under EPA Resource Conservation and Recovery Act (RCRA) regulations, all sewering of hazardous pharmaceutical waste is strictly prohibited. Never pour this solution down the drain[2][3].

Workflow C: Organic Solvent Waste
  • Halogenated vs. Non-Halogenated Segregation:

    • If the compound is dissolved in solvents like DMSO, Methanol, or Acetonitrile, route it to the Non-Halogenated Organic Waste carboy. (Note: The trace chloride from the HCl salt does not classify a DMSO solution as a halogenated waste stream).

    • If dissolved in Dichloromethane (DCM) or Chloroform, route it to the Halogenated Organic Waste carboy.

  • Storage: Store all organic waste in vented, clearly labeled HPLC-grade waste carboys, kept in secondary containment away from direct light and heat sources.

Accidental Spill Response Protocol

Immediate and correct response to spills prevents widespread contamination and exposure.

For Solid Spills (Powder):

  • Isolate & PPE: Evacuate non-essential personnel. Don nitrile gloves, safety goggles, a lab coat, and an N95/P100 respirator.

  • Containment: Do not dry sweep the powder, as this will aerosolize the active pharmaceutical ingredient (API).

  • Collection: Use a slightly damp paper towel or a specialized anti-static scoop to gently collect the powder.

  • Disposal: Place all cleanup materials into the solid hazardous waste bin for incineration.

For Liquid Spills (Solutions):

  • Absorb: Cover the spill immediately with an inert absorbent material (e.g., vermiculite, sand, or universal absorbent pads).

  • Clean: Mechanically recover the saturated absorbent using a clean shovel or scoop, and place it in a dry, sealable container[4].

  • Wash: Wash the affected surface with soap and water, collecting the wash water for aqueous hazardous waste disposal.

Regulatory Compliance & EPA/RCRA Guidelines

To maintain institutional compliance, laboratory managers must align disposal practices with federal guidelines:

  • RCRA Empty Containers: Vials or containers that previously held this compound are considered "RCRA empty" and can be disposed of as regular solid waste only if all contents have been removed by commonly employed practices (e.g., pouring, scraping)[3].

  • EPA Subpart P Applicability: For clinical or drug development facilities operating under EPA 40 CFR Part 266 Subpart P, this compound must be managed as a hazardous waste pharmaceutical, reinforcing the absolute ban on drain disposal[2][5].

  • Cradle-to-Grave Management: Always follow the comprehensive chemical lifecycle guidelines established in Prudent Practices in the Laboratory to ensure environmental health and safety (EHS) compliance[6].

Waste Stream Segregation Data

Summarizing the logistical requirements ensures quick reference for laboratory technicians during routine operations.

Waste StreamPhysical StatePrimary HazardCompatible ContainerFinal Treatment
Solid Waste Powder / Contaminated ConsumablesToxic / Irritant (Dust)Sealable HDPE BinHigh-Temperature Incineration
Aqueous Waste Liquid (Water/Buffer)Acidic (HCl salt)Vented Polyethylene CarboyNeutralization & Incineration
Non-Halogenated Liquid (DMSO/MeOH)Flammable / ToxicHPLC-Grade Waste CarboySolvent Blending / Incineration
Halogenated Liquid (DCM/Chloroform)Toxic / EnvironmentalHPLC-Grade Waste CarboySpecialized Incineration

Disposal Decision Workflow

DisposalWorkflow Start 1,8-Naphthyridine-2-carboximidamide HCl Waste Generated State Determine Physical State Start->State Solid Solid Powder / Residue State->Solid Liquid Liquid Solution State->Liquid SolidBin Hazardous Solid Waste (Incineration) Solid->SolidBin Org Organic Solvent Liquid->Org Aq Aqueous Solution Liquid->Aq Halo Halogenated (e.g., DCM) Org->Halo NonHalo Non-Halogenated (e.g., DMSO) Org->NonHalo AqBin Aqueous Waste Bin (Check pH 6-8) Aq->AqBin HaloBin Halogenated Waste Bin Halo->HaloBin NonHaloBin Non-Halogenated Waste Bin NonHalo->NonHaloBin

Disposal decision workflow for 1,8-Naphthyridine-2-carboximidamide HCl waste streams.

References

  • Neogen. "SAFETY DATA SHEET - Listeria Enrichment Broth." [Link]

  • Republic Services. "Pharmaceutical Waste Management: The Final Pharmaceutical Rule." [Link]

  • US EPA. "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P." [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf - NIH.[Link]

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